molecular formula C27H37N3O7S B192927 Darunavir CAS No. 206361-99-1

Darunavir

Cat. No.: B192927
CAS No.: 206361-99-1
M. Wt: 547.7 g/mol
InChI Key: CJBJHOAVZSMMDJ-HEXNFIEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Darunavir is a synthetic, non-peptidic second-generation inhibitor of the HIV-1 protease enzyme, supplied as a high-purity reagent for in vitro research applications . Its primary research value lies in its potent and robust mechanism of action; this compound competitively inhibits the viral protease by binding with high affinity to the enzyme's active site, thereby preventing the cleavage of HIV Gag-Pol polyproteins into mature, functional viral components . This action results in the production of immature, non-infectious viral particles, effectively halting viral replication . This compound is noted for its ability to maintain a strong binding affinity and efficacy against a wide spectrum of HIV-1 strains, including many that have developed resistance to other protease inhibitors, making it an invaluable tool for studying viral resistance mechanisms and antiretroviral drug development . Researchers utilize this compound in various preclinical studies, including investigations into viral lifecycle, protease function, and novel antiviral strategies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
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InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1
Source PubChem
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InChI Key

CJBJHOAVZSMMDJ-HEXNFIEUSA-N
Source PubChem
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Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
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Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
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Molecular Formula

C27H37N3O7S
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DSSTOX Substance ID

DTXSID0046779
Record name Darunavir
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Molecular Weight

547.7 g/mol
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Physical Description

Solid
Record name Darunavir
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Solubility

Approximately 0.15 mg/mL at, 6.68e-02 g/L
Record name Darunavir
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Color/Form

White, amorphous solid

CAS No.

206361-99-1
Record name Darunavir
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Record name Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester
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Record name DARUNAVIR
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Record name Darunavir
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Record name Darunavir
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Melting Point

74-76, 74 °C (decomposes)
Record name Darunavir
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Foundational & Exploratory

The Molecular Dance: An In-Depth Technical Guide to Darunavir's Interaction with the HIV-1 Protease Active Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between the potent antiretroviral drug Darunavir and the active site of the Human Immunodeficiency Virus type 1 (HIV-1) protease. Understanding these intricate interactions at a molecular level is paramount for the ongoing development of novel protease inhibitors and for combating the challenge of drug resistance. This document details the quantitative binding data, experimental methodologies used to elucidate these interactions, and visual representations of the underlying processes.

Core Molecular Interactions

This compound, a second-generation protease inhibitor, was meticulously designed to form robust interactions with the HIV-1 protease, particularly with its highly conserved backbone atoms. This strategy confers a high genetic barrier to resistance, as mutations in the backbone are often detrimental to the enzyme's function.[1][2]

The primary mode of interaction is through an extensive network of hydrogen bonds within the protease active site. This compound lodges itself in the active site, competitively inhibiting the binding of the natural Gag-Pol polyprotein substrates and thus preventing their cleavage, a crucial step in the viral maturation process.[1][3] Key residues in the protease active site that form hydrogen bonds with this compound include the catalytic aspartates Asp25 and Asp25', as well as backbone atoms of Asp29, Asp30, Asp30', and Gly27.[1] The bis-tetrahydrofuran (bis-THF) moiety of this compound plays a critical role in forming strong hydrogen bonds with the backbone amide groups of Asp29 and Asp30.[2][4]

The molecular flexibility of this compound allows it to adapt to the shape of the protease active site, including in the presence of mutations that might alter the active site's conformation.[3] This adaptability, combined with its extensive interactions with the stable backbone of the protease, contributes to its high potency against both wild-type and multi-drug resistant HIV-1 strains.[1][2][5]

Quantitative Binding and Thermodynamic Data

The potency of this compound is reflected in its exceptional binding affinity for the HIV-1 protease. The following tables summarize key quantitative data from various studies, providing a comparative overview of its interaction with wild-type and mutant protease variants.

ParameterValueProtease VariantReference(s)
Dissociation Constant (Kd) 4.5 x 10-12 M (4.5 pM)Wild-Type[1][2][6]
Inhibition Constant (Ki) 16 pMWild-Type[5]
Binding Enthalpy (ΔH) -12.1 kcal/molWild-Type[2]

Table 1: Binding Affinity and Thermodynamics of this compound with Wild-Type HIV-1 Protease. This table highlights the extremely tight binding of this compound to the wild-type enzyme, characterized by a picomolar dissociation constant and a favorable enthalpic contribution.

Protease MutantFold Change in Ki (relative to Wild-Type)Reference(s)
V32I/L33F>20[7]
I50V30[2]
I84V3[8]
Heavily Mutated (20 mutations)up to 13,000[4]

Table 2: Impact of Resistance Mutations on this compound Binding Affinity. This table illustrates how specific mutations in the protease can decrease the binding affinity of this compound, leading to drug resistance. The fold change in the inhibition constant (Ki) indicates the degree of resistance conferred by the mutation(s).

Experimental Protocols

The characterization of this compound's interaction with the HIV-1 protease relies on a combination of powerful biophysical and computational techniques. The following sections provide detailed methodologies for the key experiments cited in this guide.

X-Ray Crystallography of the this compound-Protease Complex

X-ray crystallography provides a static, high-resolution three-dimensional structure of the this compound-protease complex, revealing the precise atomic-level interactions.

1. Protein Expression and Purification:

  • The gene for HIV-1 protease (wild-type or mutant) is cloned into an expression vector (e.g., pET24d) and transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).[9]

  • Protein expression is induced, and the cells are harvested and lysed.

  • The protease is purified using a series of chromatography steps, such as affinity chromatography, ion exchange chromatography, and size-exclusion chromatography, to achieve high purity.[9]

2. Crystallization:

  • The purified protease is concentrated to an appropriate level (e.g., 10-20 mg/mL).

  • The protease is incubated with an excess of this compound to ensure complex formation.

  • Crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion, varying parameters such as precipitant type and concentration, pH, and temperature.[10]

  • Crystals of the this compound-protease complex are grown to a suitable size for X-ray diffraction.

3. Data Collection:

  • A single crystal is cryo-protected and flash-cooled in liquid nitrogen.

  • The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, typically at a synchrotron source.[9]

  • Diffraction data are collected as a series of images as the crystal is rotated in the X-ray beam.[9]

4. Structure Determination and Refinement:

  • The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[9]

  • The phase problem is solved using molecular replacement, using a known protease structure as a search model.

  • An initial electron density map is calculated, into which the atomic model of the protease and this compound is built and refined.[11]

  • The model is refined against the experimental data to improve its agreement with the observed diffraction pattern, resulting in a final high-resolution structure.[11]

experimental_workflow_xray cluster_prep Protein Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Expression Expression & Purification Complex Complex Formation (Protease + this compound) Expression->Complex Crystallization Crystallization Screening Complex->Crystallization Crystal_Growth Crystal Growth Crystallization->Crystal_Growth Data_Collection X-ray Diffraction Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Phasing Phasing & Model Building Data_Processing->Phasing Refinement Refinement & Validation Phasing->Refinement

X-ray Crystallography Workflow.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of the binding interaction between this compound and HIV-1 protease in solution, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

1. Sample Preparation:

  • Purified HIV-1 protease (wild-type or mutant) and this compound are prepared in an identical, well-matched buffer to minimize heats of dilution.[6]

  • The concentrations of both the protease and this compound are accurately determined.

  • All solutions are thoroughly degassed to prevent the formation of air bubbles in the calorimeter.[6]

2. ITC Experiment Setup:

  • The sample cell of the ITC instrument is filled with the purified protease solution (e.g., 10 µM).

  • The injection syringe is filled with the this compound solution at a concentration typically 10-20 times higher than the protease concentration (e.g., 100-200 µM).[2]

3. Titration and Data Acquisition:

  • The experiment is performed at a constant temperature.

  • A series of small, precise injections of the this compound solution are made into the protease solution in the sample cell.

  • The heat released or absorbed upon each injection is measured by the instrument.[2][6]

  • The titration continues until the protease is saturated with this compound.

4. Data Analysis:

  • The raw data, a series of heat-change peaks for each injection, is integrated to obtain the heat change per mole of injectant.

  • A binding isotherm is generated by plotting the heat change against the molar ratio of this compound to protease.[2]

  • The binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Ka (and its inverse, the dissociation constant Kd), ΔH, and the stoichiometry of binding (n).[2][8] The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[6]

experimental_workflow_itc cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protease_Prep Prepare Protease Solution Load_Cell Load Protease into Cell Protease_Prep->Load_Cell Ligand_Prep Prepare this compound Solution Load_Syringe Load this compound into Syringe Ligand_Prep->Load_Syringe Titration Perform Titration Load_Cell->Titration Load_Syringe->Titration Integration Integrate Heat Pulses Titration->Integration Isotherm Generate Binding Isotherm Integration->Isotherm Fitting Fit Data to Binding Model Isotherm->Fitting Thermo_Params Determine Thermodynamic Parameters (Kd, ΔH, n) Fitting->Thermo_Params

Isothermal Titration Calorimetry Workflow.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the this compound-protease complex at the atomic level, offering insights into the flexibility of the complex, the stability of interactions over time, and the energetic contributions of individual residues to binding.

1. System Preparation:

  • The simulation starts with a high-resolution crystal structure of the this compound-protease complex (obtained from X-ray crystallography).

  • The complex is placed in a simulation box filled with explicit water molecules to mimic the cellular environment.

  • Ions are added to neutralize the system and to achieve a physiological salt concentration.

2. Energy Minimization and Equilibration:

  • The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure.

  • The system is gradually heated to the desired simulation temperature (e.g., 300 K) and equilibrated at constant temperature and pressure to allow the solvent and ions to relax around the protein-ligand complex.[12]

3. Production MD Simulation:

  • A long-timescale (nanoseconds to microseconds) MD simulation is performed, where the motions of all atoms in the system are calculated by integrating Newton's equations of motion.[12]

  • The trajectory of the atoms over time is saved for subsequent analysis.

4. Trajectory Analysis:

  • The stability of the simulation is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

  • The flexibility of different regions of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues.

  • The hydrogen bond network between this compound and the protease is analyzed throughout the simulation to assess the stability of these key interactions.

  • Binding free energies can be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the strength of the interaction and identify key residues contributing to binding.[3]

logical_relationship_darunavir_action This compound This compound Binding Competitive Binding This compound->Binding Protease_Active_Site HIV-1 Protease Active Site Protease_Active_Site->Binding Gag_Pol Gag-Pol Polyprotein Gag_Pol->Binding Cleavage_Inhibition Inhibition of Polyprotein Cleavage Binding->Cleavage_Inhibition Viral_Maturation_Block Blockage of Viral Maturation Cleavage_Inhibition->Viral_Maturation_Block Non_Infectious_Virions Production of Non-Infectious Virions Viral_Maturation_Block->Non_Infectious_Virions

Mechanism of Action of this compound.

Conclusion

The potent inhibitory activity of this compound against HIV-1 protease is a direct result of its meticulously designed molecular interactions within the enzyme's active site. The extensive network of hydrogen bonds, particularly with the conserved backbone atoms, its high binding affinity, and its ability to adapt to mutations are key factors contributing to its clinical efficacy and high barrier to resistance. The combination of X-ray crystallography, isothermal titration calorimetry, and molecular dynamics simulations has been instrumental in elucidating these interactions, providing a detailed and dynamic understanding that continues to guide the development of next-generation antiretroviral therapies.

References

Darunavir's High-Affinity Binding to HIV-1 Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and dissociation constant of Darunavir, a potent protease inhibitor used in the treatment of HIV-1 infection. The document details the quantitative binding parameters, the experimental methodologies used for their determination, and the underlying mechanism of action.

Quantitative Binding Data

This compound exhibits exceptionally high binding affinity for the wild-type HIV-1 protease, a key enzyme in the viral life cycle. This high affinity is a major contributor to its potent antiviral activity and high genetic barrier to resistance. The binding is characterized by a very slow dissociation rate, leading to a prolonged interaction with the enzyme.

The binding affinity of this compound is quantified by its dissociation constant (Kd) and inhibition constant (Ki). The following tables summarize the key quantitative data from various studies, comparing the binding of this compound to wild-type (WT) and mutant forms of HIV-1 protease.

Table 1: Dissociation and Inhibition Constants of this compound for Wild-Type HIV-1 Protease

ParameterValueMethodReference
Dissociation Constant (Kd)4.5 x 10⁻¹² M (4.5 pM)Not Specified
Dissociation Constant (Kd)< 10⁻¹² M (< 1 pM)Surface Plasmon Resonance (SPR)
Inhibition Constant (Ki)8.12 nMFluorescence-based Assay
Inhibition Constant (Ki)1.58 ± 0.11 nMChromogenic Substrate Assay

Table 2: Comparative Binding Kinetics of this compound and Other Protease Inhibitors for Wild-Type HIV-1 Protease

Protease InhibitorAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Dissociation Constant (Kd) (M)Dissociative Half-life (t½)Reference
This compound ~2 x 10⁶< 10⁻⁵< 10⁻¹² > 240 hours
Amprenavir~2 x 10⁶~10⁻²~10⁻⁸~1 minute
Atazanavir~10⁵~10⁻³~10⁻⁸~10 minutes
Lopinavir~10⁵~10⁻³~10⁻⁸~10 minutes
Tipranavir~10⁵~10⁻³~10⁻⁸~10 minutes

Table 3: Binding Affinity of this compound for Multidrug-Resistant (MDR) HIV-1 Protease Variants

Protease VariantInhibition Constant (Ki) (nM)Fold Change in Ki (vs. WT)MethodReference
MUT-126.34~3.2Fluorescence-based Assay
MUT-232.85~4.0Fluorescence-based Assay
MUT-344.70~5.5Fluorescence-based Assay
PRP5137,000 (KL)~7400Isothermal Titration Calorimetry (ITC)

Experimental Protocols

The determination of this compound's binding affinity and kinetics primarily relies on two biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It allows for the determination of both the association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be calculated (K_d = k_off / k_on).

Detailed Methodology:

  • Immobilization of HIV-1 Protease:

    • Recombinant wild-type or mutant HIV-1 protease is covalently immobilized on a sensor chip surface (e.g., a Biacore CM5 chip).

    • The immobilization level is typically in the range of 1,500 to 3,000 resonance units (RU) to ensure an adequate signal response while minimizing mass transport limitations.

  • Analyte Preparation:

    • This compound is dissolved in a suitable running buffer, which may contain a small percentage of DMSO to ensure solubility. The DMSO concentration should be matched in the running buffer to minimize bulk refractive index effects.

  • Interaction Analysis:

    • A series of this compound concentrations are injected over the immobilized protease surface at a constant flow rate (e.g., 90 µl/min) to monitor the association phase.

    • The injection period is typically around 215 seconds.

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-protease complex. The dissociation is monitored for a prolonged period (e.g., 1,000 seconds or longer) due to the very slow dissociation rate of this compound.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using evaluation software (e.g., Biacore T100 Evaluation Software).

    • This analysis yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

  • Surface Regeneration:

    • Between different analyte injections, the sensor surface is regenerated to remove the bound this compound. A solution of 100% ethylene glycol can be used for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (HIV-1 protease). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Detailed Methodology:

Due to the extremely high affinity of this compound for wild-type HIV-1 protease, direct titration can be challenging. Therefore, a competitive binding experiment is often employed.

  • Sample Preparation:

    • Purified HIV-1 protease is placed in the sample cell of the calorimeter.

    • A solution of this compound is loaded into the injection syringe.

    • For competitive binding, the protease solution in the cell also contains a weaker, known inhibitor (e.g., acetyl-pepstatin) at a concentration significantly above its K_d.

    • All solutions must be prepared in the same buffer and thoroughly degassed to avoid air bubbles.

  • Titration:

    • A series of small, precise injections of the this compound solution are made into the protease solution in the sample cell.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat pulses, is integrated to determine the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a competitive binding model) to determine the thermodynamic parameters for the displacement of the weaker inhibitor by this compound.

    • From this, the high-affinity K_d of this compound can be accurately calculated.

Mechanism of Action and Experimental Workflow

This compound functions as a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the protease from cleaving the viral Gag-Pol polyproteins into functional proteins required for the maturation of new, infectious virions.

This compound's Mechanism of Action

The following diagram illustrates the direct inhibition of HIV-1 protease by this compound, which ultimately blocks viral maturation.

Darunavir_Mechanism cluster_virus HIV-1 Life Cycle Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Functional Viral Proteins Functional Viral Proteins HIV-1 Protease->Functional Viral Proteins Produces Immature Virion Immature Virion HIV-1 Protease->Immature Virion Leads to Mature Virion Mature Virion Functional Viral Proteins->Mature Virion Assembly into This compound This compound This compound->HIV-1 Protease Inhibits

Caption: this compound directly inhibits HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins and resulting in the formation of immature, non-infectious virions.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of this compound to HIV-1 protease using biophysical methods like SPR or ITC is depicted below.

Binding_Affinity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Protein_Purification Purification of HIV-1 Protease SPR_Experiment Surface Plasmon Resonance (SPR) - Immobilize Protease - Inject this compound Protein_Purification->SPR_Experiment ITC_Experiment Isothermal Titration Calorimetry (ITC) - Protease in Cell - Titrate with this compound Protein_Purification->ITC_Experiment Ligand_Preparation Preparation of This compound Solution Ligand_Preparation->SPR_Experiment Ligand_Preparation->ITC_Experiment Buffer_Matching Buffer Matching and Degassing Buffer_Matching->SPR_Experiment Buffer_Matching->ITC_Experiment Data_Acquisition Real-time Data Acquisition SPR_Experiment->Data_Acquisition ITC_Experiment->Data_Acquisition Model_Fitting Fitting to Binding Models Data_Acquisition->Model_Fitting Parameter_Determination Determination of Kd, Ki, kon, koff, ΔH, ΔS Model_Fitting->Parameter_Determination

Caption: A generalized workflow for determining the binding affinity of this compound to HIV-1 protease, from preparation to data analysis.

In Vitro Efficacy of Darunavir Against Wild-Type HIV-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of Darunavir (DRV), a potent protease inhibitor, against wild-type Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a cornerstone of modern antiretroviral therapy, and understanding its fundamental antiviral properties is critical for ongoing research and drug development efforts. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and the experimental workflows used to characterize its efficacy.

Quantitative Efficacy of this compound Against Wild-Type HIV-1

This compound exhibits exceptional potency against wild-type HIV-1 strains in a variety of in vitro assay systems. Its efficacy is quantified through several key parameters, including the 50% inhibitory concentration (IC50), the 50% effective concentration (EC50), and the dissociation constant (Kd). These values consistently demonstrate this compound's ability to inhibit viral replication at nanomolar and even picomolar concentrations.

ParameterValueCell Line/Assay SystemReference
IC50 3 - 6 nMLaboratory HIV-1 strains
IC50 0.003 µmol/L (3 nM)Acutely infected T-cells, peripheral blood and macrophages[1]
EC50 1 - 5 nMWild-type HIV-1 and HIV-2[1][2]
EC50 0.52 nM (median)Broad panel of HIV-1 major group (M) and outlier group (O) primary isolates in peripheral blood mononuclear cells[3]
EC50 1.79 nM (median)HIV-1 subtype B[4]
EC50 1.12 nM (median)HIV-1 subtype C[4]
EC50 1.27 nM (median)HIV-1 CRF01_AE[4]
EC90 2.7 - 13 nMWild-type HIV-1 and HIV-2[1][2]
Kd 4.5 x 10-12 MHIV-1 Protease[5][6]
Ki 16 pMHIV-1 Protease[7]

Mechanism of Action: Inhibition of HIV-1 Protease

This compound's primary mechanism of action is the potent and specific inhibition of the HIV-1 protease enzyme.[8][9] This viral enzyme is essential for the maturation of newly formed virus particles, as it cleaves the Gag-Pol polyproteins into their functional protein and enzyme components.[8][9] By binding to the active site of the HIV-1 protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious virions.[8][9]

This compound is a nonpeptidic protease inhibitor that forms extensive hydrogen bonds with the backbone of the protease active site.[5] This strong interaction, reflected in its low dissociation constant (Kd), makes it a highly potent inhibitor.[5][6] A key feature of this compound is its ability to interact with the stable, conserved regions of the protease backbone, which contributes to its high genetic barrier to resistance.[5] Furthermore, this compound has been shown to inhibit the dimerization of HIV-1 protease monomers, adding another layer to its antiviral activity.[7][10]

Mechanism_of_Action cluster_virus HIV-1 Infected Cell cluster_drug This compound Action HIV_RNA HIV-1 RNA Translation Translation HIV_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Protease_Monomer Protease Monomers Gag_Pol->Protease_Monomer Autocatalytic cleavage Assembly Virion Assembly Gag_Pol->Assembly HIV_Protease HIV-1 Protease (Active Dimer) Viral_Proteins Functional Viral Proteins (e.g., p24, Reverse Transcriptase) HIV_Protease->Viral_Proteins Cleavage of Gag-Pol Protease_Monomer->HIV_Protease Dimerization Viral_Proteins->Assembly Immature_Virion Immature Virion Assembly->Immature_Virion Mature_Virion Mature, Infectious Virion Immature_Virion->Mature_Virion Maturation This compound This compound This compound->HIV_Protease Inhibits Active Site This compound->Protease_Monomer Inhibits Dimerization

Mechanism of this compound Action on HIV-1 Protease.

Experimental Protocols

The in vitro efficacy of this compound is determined through a series of well-established experimental protocols. These assays are designed to measure the inhibition of viral replication in cell culture and the direct inhibition of the HIV-1 protease enzyme.

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of this compound required to inhibit 50% of viral replication in a cell culture system.

a. Cell Culture and Virus Propagation:

  • Maintain a suitable host cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs), in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Prepare a stock of wild-type HIV-1 (e.g., HIV-1NL4-3) by infecting the host cells and harvesting the virus-containing supernatant. Titer the virus stock to determine the tissue culture infectious dose 50 (TCID50).

b. Antiviral Assay:

  • Seed the host cells into a 96-well microtiter plate at a predetermined density.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted this compound to the wells containing the cells. Include control wells with no drug.

  • Infect the cells with a standardized amount of HIV-1 (e.g., 100 TCID50).

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for a period that allows for multiple rounds of viral replication (typically 5-7 days).

c. Quantification of Viral Replication (p24 Antigen ELISA):

  • After the incubation period, collect the cell culture supernatants.

  • Lyse the virus particles in the supernatant using a disruption buffer.

  • Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 antigen.

  • Add the lysed supernatant samples and p24 standards to the wells and incubate.

  • Wash the plate and add a biotinylated detector antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of p24 in each well based on the standard curve.

d. Data Analysis:

  • Plot the percentage of inhibition of p24 production against the logarithm of the this compound concentration.

  • Determine the EC50 value by non-linear regression analysis, fitting the data to a sigmoidal dose-response curve.

HIV-1 Protease Inhibition Assay (IC50/Ki Determination)

This is a biochemical assay that directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 protease.

a. Reagents and Materials:

  • Recombinant HIV-1 protease.

  • A fluorogenic protease substrate (a synthetic peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent reporter and a quencher).

  • Assay buffer.

  • This compound and control inhibitors.

b. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, the fluorogenic substrate, and the assay buffer.

  • Initiate the enzymatic reaction by adding a fixed amount of recombinant HIV-1 protease to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

c. Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

  • Plot the percentage of protease inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Experimental_Workflow cluster_cell_based Cell-Based Antiviral Assay (EC50) cluster_enzyme_based Enzyme Inhibition Assay (IC50/Ki) Cell_Culture 1. Host Cell Culture (e.g., MT-4, PBMCs) Assay_Setup 3. Assay Setup in 96-well Plate: - Cells - Serial dilutions of this compound - HIV-1 Infection Cell_Culture->Assay_Setup Virus_Stock 2. HIV-1 Virus Stock Preparation & Titration Virus_Stock->Assay_Setup Incubation 4. Incubation (5-7 days) Assay_Setup->Incubation p24_ELISA 5. Quantification of Viral Replication (p24 Antigen ELISA) Incubation->p24_ELISA EC50_Calc 6. Data Analysis: Calculate EC50 p24_ELISA->EC50_Calc Reagents 1. Prepare Reagents: - Recombinant HIV-1 Protease - Fluorogenic Substrate - this compound dilutions Reaction 2. Set up Reaction in 96-well Plate: - this compound + Substrate - Initiate with Protease Reagents->Reaction Fluorescence 3. Measure Fluorescence Increase (Kinetic Read) Reaction->Fluorescence IC50_Calc 4. Data Analysis: Calculate IC50 and Ki Fluorescence->IC50_Calc

Workflow for Determining this compound's In Vitro Efficacy.

Conclusion

This compound demonstrates potent in vitro activity against wild-type HIV-1, characterized by low nanomolar to picomolar inhibitory and effective concentrations. Its mechanism of action, involving the robust inhibition of the viral protease through extensive interactions with the enzyme's backbone and the inhibition of protease dimerization, underpins its high efficacy and significant barrier to the development of resistance. The experimental protocols detailed herein represent the standard methodologies for quantifying the in vitro anti-HIV-1 activity of protease inhibitors and are essential for the continued evaluation of new antiretroviral agents.

References

Darunavir's High Genetic Barrier to Resistance: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darunavir, a second-generation HIV-1 protease inhibitor (PI), stands out in the landscape of antiretroviral therapy due to its remarkably high genetic barrier to the development of drug resistance. This resilience is not conferred by a single mechanism but is rather the result of a combination of potent antiviral activity, a unique binding profile to the HIV-1 protease, and the complex, multi-mutational pathways required to overcome its inhibitory effects. This technical guide synthesizes key data on the molecular underpinnings of this compound's durability, details the experimental methodologies used to evaluate its resistance profile, and provides visual representations of the critical pathways and mechanisms involved.

Molecular Mechanisms Underpinning the High Genetic Barrier

This compound's high genetic barrier is a multifactorial phenomenon rooted in its chemical structure and its interaction with the HIV-1 protease enzyme.

1.1. Potent Binding Affinity and Slow Dissociation: this compound exhibits exceptionally high binding affinity for the wild-type HIV-1 protease, with a dissociation constant (Kd) in the picomolar range (4.5 x 10⁻¹² M), which is approximately 100 to 1000 times tighter than first-generation PIs.[1][2] This tight binding is attributed to the extensive hydrogen bond network formed between the drug and the protease, particularly with the backbone atoms of the active site residues Asp29 and Asp30.[1][3] These interactions mimic those of the natural substrate, making it difficult for the virus to evolve mutations that disrupt drug binding without compromising its own essential enzymatic activity.[1]

Furthermore, this compound has a very slow dissociation rate from the protease, with a dissociative half-life exceeding 240 hours.[4] This prolonged interaction means the inhibitor remains bound to the enzyme for an extended period, effectively neutralizing it and suppressing viral replication even if plasma drug concentrations fluctuate.

1.2. Dual Mechanism of Action: Beyond its primary role as an enzymatic inhibitor, this compound has been shown to inhibit the dimerization of the HIV-1 protease.[5][6][7][8] Protease dimerization is an essential step for its enzymatic activity. By interfering with this process, this compound presents an additional hurdle for the virus to overcome, further contributing to its high genetic barrier.

1.3. Structural Resilience to Mutations: The design of this compound, particularly the inclusion of the bis-tetrahydrofuranyl (bis-THF) urethane group, allows it to fit snugly within the substrate envelope of the protease active site.[1][3] This means that mutations that might confer resistance to other PIs by altering the shape of the active site are less effective against this compound because they would also likely impair the protease's ability to process its natural Gag-Pol polyprotein substrates, leading to a fitness cost for the virus.[9] While mutations can reduce this compound's binding affinity, a significant loss of susceptibility requires the accumulation of multiple mutations.[10][11]

Resistance Pathways and Key Mutations

The development of clinically significant resistance to this compound is a complex process that necessitates the accumulation of multiple resistance-associated mutations (RAMs). In vitro selection experiments starting with wild-type HIV-1 have proven extremely difficult in generating high-level resistance.[3]

2.1. This compound Resistance-Associated Mutations (RAMs): A specific set of eleven protease mutations has been identified as being associated with a diminished virological response to this compound in treatment-experienced patients: V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[3][10] The presence of three or more of these mutations is generally required to see a significant impact on this compound's efficacy.[10][12]

2.2. Evolutionary Pathways to High-Level Resistance: Studies involving the in vitro selection of resistance starting from multi-PI-resistant clinical isolates have revealed two independent pathways to high-level this compound resistance, anchored by the primary mutations I50V or I84V.[13] These initial major mutations are often followed by the accumulation of secondary or compensatory mutations that further decrease susceptibility and may restore viral fitness.[14] The specific pathway that emerges can be influenced by the structure of the inhibitor.[13] The V32I mutation has been identified as a critical but rare substitution that, once present, can predispose the virus to rapidly develop high-level resistance.[15][16]

Quantitative Analysis of this compound Resistance

The following tables summarize key quantitative data on this compound's potency against wild-type and mutant HIV-1 strains.

Table 1: In Vitro Susceptibility of HIV-1 to this compound and Other Protease Inhibitors

Protease InhibitorWild-Type EC50 (nM)Fold Change in EC50 for Resistant Strains
This compound ~1-5 Requires ≥3 DRV RAMs for significant fold change [10]
Amprenavir~10-20Can be >100-fold with specific mutations
Atazanavir~2-5Can be >50-fold with specific mutations
Lopinavir~1-6Can be >100-fold with specific mutations
Tipranavir~20-50Can be >10-fold with specific mutations

EC50 values are approximate and can vary depending on the specific assay and cell type used.

Table 2: Impact of Mutations on this compound Binding Affinity

HIV-1 Protease VariantDissociation Constant (Kd) vs. This compoundFold Change in Binding Affinity vs. Wild-Type
Wild-Type 4.5 x 10⁻¹² M [1][2]1
I84V, V82T (MDR)Reduced by a factor of 13.3[1]13.3
Highly Resistant Mutant (20 mutations)Decreased by up to 13,000-fold[11]13,000
PRP51-D25N (Highly Resistant)7,400-fold lower affinity[17]7,400

Table 3: Prevalence of this compound Resistance Mutations in PI-Experienced Patients

This compound RAMPrevalence in a Cohort of 1021 PI-Failed Genotypes[18]
Major Mutations
I50V2.1%
I54M1.3%
L76V2.7%
I84V14.5%
Minor Mutations
V11I3.3%
V32I3.9%
L33F11.0%
I47V2.1%
I54L2.3%
G73S12.8%
L89V2.4%

Data from a study analyzing genotypes from patients failing various protease inhibitors.[18]

Experimental Protocols for Resistance Assessment

The evaluation of this compound's resistance profile relies on a combination of genotypic and phenotypic assays.

4.1. Genotypic Resistance Testing:

  • Objective: To identify the presence of specific resistance-associated mutations in the HIV-1 protease gene.

  • Methodology:

    • Viral RNA is extracted from a patient's plasma sample.

    • The protease-coding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

    • The amplified DNA is sequenced using methods like Sanger sequencing or next-generation sequencing.[19]

    • The resulting sequence is compared to a wild-type reference sequence to identify mutations.

    • Identified mutations are cross-referenced with databases of known RAMs to predict drug susceptibility.[19][20]

4.2. Phenotypic Resistance Testing:

  • Objective: To directly measure the susceptibility of a patient's viral isolate to an antiretroviral drug.

  • Methodology:

    • Recombinant viruses are generated containing the protease gene from a patient's HIV-1 isolate inserted into a laboratory-adapted HIV-1 backbone.

    • These recombinant viruses are then cultured in the presence of serial dilutions of this compound.

    • The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is determined.[21]

    • The EC50 value for the patient's virus is compared to the EC50 for a wild-type reference virus, and the result is expressed as a fold change in susceptibility.[21]

4.3. In Vitro Selection of Resistant Mutants:

  • Objective: To simulate the evolution of drug resistance in a controlled laboratory setting.

  • Methodology:

    • A wild-type or drug-susceptible HIV-1 strain is cultured in the presence of a low concentration of this compound.

    • The virus is allowed to replicate for a period, and then the viral supernatant is used to infect fresh cells with gradually increasing concentrations of the drug.[13]

    • This process is repeated for multiple passages, applying escalating drug pressure.[13]

    • At various passages, the viral population is genotypically and phenotypically characterized to identify the emergence of resistance mutations and changes in drug susceptibility.[6][22]

Visualizing Key Pathways and Mechanisms

Darunavir_Resistance_Pathways cluster_wildtype Wild-Type or PI-Susceptible HIV-1 cluster_pathways Emergence of Primary this compound RAMs cluster_accumulation Accumulation of Secondary/Compensatory Mutations cluster_resistance Resulting Phenotype WT Wild-Type/PI-Susceptible Virus I50V I50V Mutation WT->I50V Drug Pressure I84V I84V Mutation WT->I84V Drug Pressure Secondary_I50V e.g., A71V I50V->Secondary_I50V Continued Pressure Secondary_I84V e.g., V32I, L33F I84V->Secondary_I84V Continued Pressure High_Resistance High-Level this compound Resistance (Requires multiple RAMs) Secondary_I50V->High_Resistance Secondary_I84V->High_Resistance Darunavir_Binding_Mechanism cluster_interactions Key Interactions cluster_outcome Result This compound This compound Protease HIV-1 Protease Dimer This compound->Protease Binds to Active Site Interaction1 High Binding Affinity (pM Kd) This compound->Interaction1 Interaction2 Slow Dissociation Rate (t½ > 240h) This compound->Interaction2 Interaction3 H-Bonds with Backbone (Asp29, Asp30) This compound->Interaction3 Interaction4 Inhibition of Dimerization This compound->Interaction4 Outcome High Genetic Barrier to Resistance Experimental_Workflow cluster_sample Patient Sample cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay Plasma Patient Plasma RNA_Extract Viral RNA Extraction Plasma->RNA_Extract RT_PCR RT-PCR of Protease Gene RNA_Extract->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Recombinant Create Recombinant Virus RT_PCR->Recombinant Protease Gene Analysis_Geno Sequence Analysis (Mutation Identification) Sequencing->Analysis_Geno Culture Culture with this compound Dilutions Recombinant->Culture EC50 Determine EC50 Culture->EC50 Analysis_Pheno Calculate Fold Change EC50->Analysis_Pheno

References

Darunavir's Potent Antiviral Activity in Mononuclear and Monocyte/Macrophage Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiretroviral activity of Darunavir, a second-generation HIV-1 protease inhibitor, with a specific focus on its effects within peripheral blood mononuclear cells (PBMCs) and monocyte/macrophage cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular and experimental pathways.

Quantitative Antiviral Activity of this compound

This compound exhibits potent efficacy against both wild-type and multidrug-resistant strains of HIV-1 in a variety of in vitro systems. The following tables summarize the key inhibitory and effective concentrations of this compound in relevant cell lines.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1 in Mononuclear Cell Lines

Cell LineHIV-1 StrainParameterValue (µM)Citation
Acutely Infected T-cellsWild-typeIC500.003[1]
MT-2Wild-typeIC50~0.003[1]
MT-2Wild-typeEC500.003[2]
PHA-stimulated PBMCsWild-typeIC500.003[3]
PHA-stimulated PBMCsSaquinavir-resistantIC500.003[3]
PHA-stimulated PBMCsAmprenavir-resistantIC500.029[3]
PHA-stimulated PBMCsIndinavir-resistantIC500.018[3]
PHA-stimulated PBMCsNelfinavir-resistantIC500.033[3]
PHA-stimulated PBMCsRitonavir-resistantIC500.032[3]

Table 2: Antiviral Efficacy of this compound in Peripheral Blood Mononuclear Cells (PBMCs) against Different HIV-1 Subtypes

HIV-1 SubtypeParameterMedian Value (nM)Interquartile Range (nM)Citation
Group M and O Primary IsolatesEC500.52-[4]
Subtype BEC501.791.3-2.6[4]
Subtype CEC501.120.8-1.4[4]
CRF01_AEEC501.271.0-1.7[4]

Table 3: Efficacy of this compound in Chronically HIV-1 Infected Monocyte/Macrophage Cell Lines

Cell LineTreatmentDurationEndpointResultCitation
U1 Macrophages6 µg/mL this compound24 hoursp24 reduction~45% reduction compared to control[5]
U1 Macrophages6 µg/mL this compound48 hoursp24 reduction~28% reduction compared to control[5]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the in vitro assessment of this compound's activity.

PBMC Isolation and Antiviral Assay

Objective: To determine the anti-HIV-1 activity of this compound in primary human PBMCs.

Methodology:

  • PBMC Isolation:

    • Whole blood from healthy donors is collected in tubes containing an anticoagulant (e.g., EDTA).

    • PBMCs are isolated using density gradient centrifugation (e.g., Ficoll-Paque).

    • Isolated PBMCs are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Cell Stimulation:

    • PBMCs are stimulated with phytohemagglutinin (PHA) at a concentration of 2-5 µg/mL for 2-3 days to promote T-cell proliferation and susceptibility to HIV-1 infection.

    • After stimulation, cells are washed and maintained in medium containing interleukin-2 (IL-2) at 20 U/mL.

  • Antiviral Assay:

    • PHA-stimulated PBMCs are seeded in 96-well plates.

    • Serial dilutions of this compound are added to the wells.

    • Cells are then infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

    • The cultures are incubated for 7 days at 37°C in a humidified 5% CO2 atmosphere.

  • Endpoint Measurement:

    • After the incubation period, cell-free supernatants are collected.

    • The level of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

    • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of p24 inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Assay in a Chronically Infected Monocyte/Macrophage Cell Line (U1)

Objective: To assess the ability of this compound to suppress ongoing HIV-1 replication in a chronically infected monocytic cell line.

Methodology:

  • Cell Culture and Differentiation:

    • The U1 cell line, a subclone of the U937 human promonocytic cell line latently infected with HIV-1, is maintained in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.

    • To induce differentiation into a macrophage-like phenotype and activate viral production, U1 cells can be treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 24-48 hours.

  • Drug Treatment:

    • Differentiated U1 macrophages are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is included.

  • Incubation and Sample Collection:

    • The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • At each time point, cell-free supernatants are harvested.

  • Quantification of Viral Replication:

    • The concentration of HIV-1 p24 antigen in the supernatants is determined using a commercial p24 ELISA kit.

    • The percentage of p24 reduction is calculated relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Darunavir_Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_drug This compound Action HIV_Virion HIV-1 Virion Gag_Pol Gag-Pol Polyprotein HIV_Virion->Gag_Pol Translation HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Site Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleaves Polyprotein New_Virion New Infectious Virion Mature_Proteins->New_Virion Assembly This compound This compound This compound->HIV_Protease Inhibits

Caption: Mechanism of Action of this compound.

Antiviral_Assay_Workflow Start Start: Isolate PBMCs or Culture Cell Line Stimulate Stimulate PBMCs with PHA (if applicable) Start->Stimulate Seed Seed Cells in 96-well Plate Stimulate->Seed Add_Drug Add Serial Dilutions of this compound Seed->Add_Drug Infect Infect with HIV-1 Add_Drug->Infect Incubate Incubate for 7 days Infect->Incubate Collect Collect Supernatants Incubate->Collect ELISA Perform p24 ELISA Collect->ELISA Analyze Analyze Data and Calculate IC50 ELISA->Analyze End End Analyze->End

Caption: Experimental Workflow for Antiviral Assay.

Impact on Cellular Signaling Pathways

While this compound's primary mechanism of action is the direct inhibition of HIV-1 protease, its presence and the suppression of viral replication within mononuclear cells can indirectly influence cellular signaling pathways that are often dysregulated during HIV-1 infection.

HIV-1 infection of macrophages is known to activate the Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT1 and STAT3. This activation can create a cellular environment that is more conducive to viral replication and may contribute to the chronic inflammation associated with HIV-1 infection. By inhibiting viral replication, this compound can be inferred to mitigate the downstream effects of HIV-1 on these pathways, thereby contributing to a reduction in immune activation.

Furthermore, the transcription factor NF-κB is a key regulator of the inflammatory response and is also involved in the regulation of HIV-1 transcription. HIV-1 infection can induce NF-κB activation in monocytes and macrophages. While direct modulation of NF-κB by this compound has not been extensively characterized, its potent antiviral activity would logically lead to a reduction in virus-induced NF-κB activation, thereby dampening the pro-inflammatory state of the infected cells.

Further research is warranted to fully elucidate the direct effects of this compound on these and other signaling pathways in mononuclear and monocyte/macrophage cell lines, independent of its antiviral activity.

Conclusion

This compound demonstrates robust and potent antiviral activity against a broad range of HIV-1 strains in both peripheral blood mononuclear cells and monocyte/macrophage cell lines. Its primary mechanism of action, the inhibition of HIV-1 protease, effectively halts the viral life cycle. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and combat HIV-1 infection. The visualization of its mechanism and experimental workflows offers a clear and concise overview for educational and practical applications in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Darunavir In Vitro Drug Susceptibility Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro drug susceptibility of HIV-1 to Darunavir, a potent protease inhibitor. The described assays are essential for antiviral drug discovery, resistance monitoring, and clinical management of HIV-1 infection.

Introduction

This compound is a second-generation HIV-1 protease inhibitor that potently inhibits the replication of both wild-type and multidrug-resistant HIV-1 strains.[1] It is a critical component of highly active antiretroviral therapy (HAART).[2] In vitro drug susceptibility assays are fundamental to understanding the antiviral activity of this compound and to monitor the emergence of resistant viral variants. These assays measure the concentration of the drug required to inhibit viral replication or enzymatic activity by 50% (EC50 or IC50, respectively).

This document outlines two primary types of in vitro assays: cell-based phenotypic assays and biochemical enzyme-based assays.

Cell-Based Phenotypic Assays

Cell-based assays measure the ability of a drug to inhibit viral replication in cell culture. These assays provide a direct measure of the drug's antiviral activity in a biological system.

MT-4 Cell-Based Assay

The MT-4 human T-cell line is highly susceptible to HIV-1 infection and exhibits a rapid and pronounced cytopathic effect (CPE), making it a suitable model for antiviral screening.[3][4]

Principle: This assay measures the ability of this compound to protect MT-4 cells from HIV-1-induced cell death. The viability of the cells is assessed using a colorimetric method, such as the MTT assay, which measures mitochondrial reductase activity.[5]

Experimental Protocol:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 nM.

  • Infection: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.[6] Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator until significant CPE is observed in the virus control wells.[3]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the cell control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration using a non-linear regression analysis.

Workflow for MT-4 Cell-Based Assay

MT4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis MT4_cells MT-4 Cells seeding Seed cells in 96-well plate MT4_cells->seeding DRV_dilutions This compound Serial Dilutions treatment Add this compound dilutions DRV_dilutions->treatment HIV_stock HIV-1 Stock infection Infect cells with HIV-1 HIV_stock->infection seeding->infection infection->treatment incubation Incubate for 4-5 days treatment->incubation MTT_assay Perform MTT Assay incubation->MTT_assay read_absorbance Measure Absorbance (570 nm) MTT_assay->read_absorbance data_analysis Calculate EC50 read_absorbance->data_analysis

Caption: Workflow of the MT-4 cell-based assay for this compound susceptibility testing.

Peripheral Blood Mononuclear Cell (PBMC) Assay

PBMC assays are considered more physiologically relevant as they use primary human cells.[7]

Principle: This assay measures the inhibition of HIV-1 replication in phytohemagglutinin (PHA)-stimulated PBMCs. Viral replication is typically quantified by measuring the level of p24 antigen in the culture supernatant.

Experimental Protocol:

  • PBMC Isolation: Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.[8]

  • Stimulation: Stimulate the PBMCs with 2 µg/mL PHA for 2-3 days in RPMI-1640 medium supplemented with 10% FBS and 10 U/mL IL-2.

  • Drug Dilution: Prepare serial dilutions of this compound in culture medium.

  • Infection: Plate the stimulated PBMCs at 2 x 10^5 cells/well in a 96-well plate. Infect the cells with a pre-titered stock of HIV-1.

  • Treatment: Add the diluted this compound to the appropriate wells.

  • Incubation: Incubate the plate for 7 days at 37°C, replacing half of the medium with fresh medium containing the appropriate drug concentration on day 4.

  • p24 ELISA: On day 7, collect the culture supernatant and quantify the p24 antigen concentration using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration and determine the EC50 value.

Logical Relationship in PBMC Assay

PBMC_Assay_Logic cluster_inputs Inputs cluster_process Process cluster_output Output PBMCs Isolated PBMCs Stimulation PBMC Stimulation PBMCs->Stimulation PHA_IL2 PHA & IL-2 PHA_IL2->Stimulation HIV HIV-1 Infection_Treatment Infection & Treatment HIV->Infection_Treatment This compound This compound This compound->Infection_Treatment Stimulation->Infection_Treatment Incubation 7-day Incubation Infection_Treatment->Incubation p24_quant p24 Quantification (ELISA) Incubation->p24_quant EC50_calc EC50 Calculation p24_quant->EC50_calc

Caption: Logical flow of the PBMC-based assay for this compound susceptibility.

Biochemical HIV-1 Protease Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.

Principle: A fluorogenic substrate, which is a synthetic peptide mimicking the natural cleavage site of the HIV-1 protease, is used. Cleavage of the substrate by the protease results in an increase in fluorescence. This compound competes with the substrate for the active site of the enzyme, thereby inhibiting the cleavage and the resulting fluorescence signal.

Experimental Protocol:

  • Reagents:

    • Recombinant HIV-1 protease

    • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)

    • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

    • This compound stock solution in DMSO

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well black plate, add the HIV-1 protease and the diluted this compound.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each drug concentration.

    • Calculate the percentage of inhibition relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.[9]

HIV-1 Protease Inhibition by this compound

Protease_Inhibition cluster_components Reaction Components cluster_reaction Reaction & Outcome Protease HIV-1 Protease Binding Binding to Active Site Protease->Binding Substrate Fluorogenic Substrate Substrate->Binding Competes with This compound This compound This compound->Binding Inhibits Cleavage Substrate Cleavage Binding->Cleavage Fluorescence Fluorescence Signal Cleavage->Fluorescence

Caption: Mechanism of HIV-1 protease inhibition by this compound in a biochemical assay.

Data Presentation

The following tables summarize typical quantitative data for this compound obtained from in vitro susceptibility assays.

Table 1: Cell-Based Antiviral Activity of this compound

Cell Line/SystemHIV-1 Strain/IsolateParameterValue (nM)Reference(s)
MT-4 cellsWild-type (NL4-3)EC501 - 5[10]
MT-4 cellsWild-type (HXB2)EC5011[11]
CEM cellsWild-typeID504.7[12]
PBMCsPrimary Isolates (Group M & O)Median EC500.52[13]
PBMCsSubtype BMedian EC501.79[13]
PBMCsSubtype CMedian EC501.12[13]
PBMCsCRF01_AEMedian EC501.27[13]

Table 2: Biochemical Inhibitory Activity of this compound

Assay TypeHIV-1 ProteaseParameterValueReference(s)
Enzyme InhibitionWild-typeIC503 - 6 nM[14]
Enzyme InhibitionWild-typeKi16 pM[12][15]
Enzyme InhibitionWild-typeIC500.003 µM (3 nM)[11]
HPLC-basedWild-typeIC500.002 µM (2 nM)[16]
Surface Plasmon ResonanceWild-typeKi0.5 nM[9]

Note: EC50, IC50, and Ki values can vary depending on the specific experimental conditions, including the cell line, viral strain, substrate concentration, and assay methodology. The data presented here are for illustrative purposes.

References

Application Notes and Protocols for Genotypic and Phenotypic Resistance Testing of Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir is a second-generation protease inhibitor (PI) that has demonstrated significant efficacy against both wild-type and multi-drug resistant strains of HIV-1.[1] Its potent antiviral activity is attributed to its high binding affinity for the HIV-1 protease active site.[2][3] However, the emergence of drug resistance remains a critical challenge in the long-term management of HIV-1 infection. Monitoring for the development of resistance to this compound is crucial for effective patient care and for the development of new antiretroviral therapies. This document provides detailed application notes and protocols for both genotypic and phenotypic resistance testing of this compound.

Genotypic Resistance Testing

Genotypic assays are designed to identify specific mutations in the HIV-1 protease gene that are associated with reduced susceptibility to this compound.[4] This method is generally faster and less expensive than phenotypic testing.[5]

This compound Resistance-Associated Mutations (RAMs)

Several mutations in the HIV-1 protease gene have been identified as being associated with resistance to this compound. These are often categorized as major (primary) or minor (secondary) mutations. The presence of multiple mutations, particularly a combination of major and minor mutations, is often required to confer significant resistance to this compound, highlighting its high genetic barrier to resistance.[4][6]

A list of key this compound resistance-associated mutations is provided in the table below.

Mutation Type Amino Acid Substitution
Major I50V, I54M, L76V, I84V[7][8]
Minor V11I, V32I, L33F, I47V, I54L, G73S, L89V[6][7][8]

Table 1: Key this compound Resistance-Associated Mutations (RAMs)

The accumulation of these mutations has a cumulative effect on the level of resistance. The International Antiviral Society-USA (IAS-USA) provides an updated list of mutations associated with resistance to antiretroviral drugs.[9]

Interpretation of Genotypic Results

The interpretation of genotypic test results involves identifying the presence of the RAMs listed above. The number of this compound-associated mutations is a strong predictor of virological response.[6] Generally, the presence of three or more of these mutations is associated with a diminished virological response to this compound-based regimens.[6][7]

Number of this compound RAMs Predicted Virological Response
0-1Favorable
2Intermediate
≥3Diminished[6][7]

Table 2: General Interpretation of this compound Genotypic Resistance

Experimental Protocol: HIV-1 Protease Gene Sequencing (Sanger Sequencing)

This protocol outlines the general steps for sequencing the HIV-1 protease gene from patient plasma samples using the Sanger sequencing method.[10][11]

1. Viral RNA Extraction:

  • Extract viral RNA from plasma samples with a viral load of at least 500-1000 copies/mL using a commercial viral RNA extraction kit.[9]

2. Reverse Transcription and Polymerase Chain Reaction (RT-PCR):

  • Perform a one-step RT-PCR to reverse transcribe the viral RNA and amplify the protease gene region.

  • Primers: Use primers that flank the protease coding region of the pol gene.

  • Cycling Conditions:

    • Reverse Transcription: 50°C for 30 minutes.

    • Initial Denaturation: 94°C for 2 minutes.

    • PCR Cycling (40 cycles):

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 55°C for 30 seconds.

      • Extension: 72°C for 1 minute.

    • Final Extension: 72°C for 10 minutes.

3. PCR Product Purification:

  • Purify the amplified PCR product to remove primers, dNTPs, and other reaction components. This can be done using commercially available PCR purification kits.

4. Sequencing Reaction:

  • Perform cycle sequencing using BigDye™ terminator chemistry with the purified PCR product as a template and specific sequencing primers.

5. Sequence Analysis:

  • Purify the sequencing products and analyze them on an automated DNA sequencer.

  • Assemble and edit the raw sequence data to obtain a consensus sequence of the protease gene.

  • Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.

  • Interpret the identified mutations using a reputable HIV drug resistance database, such as the Stanford University HIV Drug Resistance Database.

Phenotypic Resistance Testing

Phenotypic assays provide a direct measure of the ability of a virus to replicate in the presence of a drug.[5] The result is typically reported as a fold change (FC) in the 50% effective concentration (EC50) of the drug for the patient's virus compared to a wild-type reference virus.[9]

Interpretation of Phenotypic Results

The interpretation of phenotypic results for this compound is based on clinical cut-offs that correlate the fold change in EC50 with virological response.

Fold Change (FC) in EC50 Interpretation Predicted Virological Response
≤ 10SusceptibleFavorable response[6][12]
> 10 to < 40Intermediate ResistanceReduced response[6][13]
≥ 40High-level ResistancePoor response[6][13]

Table 3: Clinical Cut-offs for this compound Phenotypic Resistance

A lower fold change indicates that the virus is more susceptible to the drug. As the fold change increases, the virus becomes more resistant, and the likelihood of a favorable treatment response decreases.[14]

Experimental Protocol: Recombinant Virus Phenotyping Assay

This protocol describes a common method for phenotypic resistance testing using a recombinant virus assay, such as the PhenoSense assay.[15][16]

1. Amplification of Patient-Derived Protease Gene:

  • Follow steps 1 and 2 of the genotypic sequencing protocol to amplify the protease gene from patient plasma RNA.

2. Creation of Recombinant Virus:

  • Ligate the amplified patient-derived protease gene into a proviral DNA vector that lacks its own protease gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).

  • Transfect permissive cells (e.g., HEK293T) with the recombinant vector to produce infectious virus particles containing the patient's protease enzyme.

3. Drug Susceptibility Testing:

  • Culture the recombinant virus in the presence of serial dilutions of this compound.

  • A wild-type reference virus is tested in parallel as a control.

4. Measurement of Viral Replication:

  • After a set incubation period, measure the expression of the reporter gene (e.g., luciferase activity or fluorescence intensity) to quantify viral replication at each drug concentration.

5. Calculation of EC50 and Fold Change:

  • Calculate the EC50 value for both the patient-derived virus and the wild-type reference virus. The EC50 is the drug concentration that inhibits 50% of viral replication.

  • The fold change is calculated by dividing the EC50 of the patient's virus by the EC50 of the reference virus.

Visualizations

Signaling Pathways and Experimental Workflows

Darunavir_Action_and_Resistance cluster_0 Mechanism of Action cluster_1 Mechanism of Resistance HIV-1 Gag-Pol Polyprotein HIV-1 Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease HIV-1 Gag-Pol Polyprotein->HIV-1 Protease Cleavage by Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly into This compound This compound This compound->HIV-1 Protease Inhibits Mutations in Protease Gene Mutations in Protease Gene Altered Protease Active Site Altered Protease Active Site Mutations in Protease Gene->Altered Protease Active Site Reduced this compound Binding Reduced this compound Binding Altered Protease Active Site->Reduced this compound Binding Leads to Continued Viral Replication Continued Viral Replication Reduced this compound Binding->Continued Viral Replication Allows for

Caption: Mechanism of this compound action and the development of resistance.

References

Application Notes and Protocols: Darunavir in Pediatric HIV Treatment Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Darunavir is a second-generation nonpeptidic protease inhibitor (PI) that has become a cornerstone in the management of HIV-1 infection.[1] Co-administered with a low boosting dose of a pharmacokinetic enhancer like ritonavir or cobicistat, this compound demonstrates potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains.[1] Its high genetic barrier to resistance makes it a valuable option for treatment-experienced patients.[2] While initially approved for adults, extensive research has led to its approval and recommendation for use in pediatric populations, addressing a critical need for effective and durable antiretroviral agents for children and adolescents living with HIV.[3][4][5]

These application notes provide a comprehensive overview of the use of this compound in pediatric HIV research, summarizing key clinical trial data, outlining detailed experimental protocols, and presenting established dosing guidelines for researchers, scientists, and drug development professionals.

Pharmacology and Mechanism of Action

This compound exerts its antiviral effect by selectively inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the post-translational processing of viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions. By binding with high affinity to the active site of the protease, this compound prevents the cleavage of these polyproteins, resulting in the production of immature, non-infectious viral particles.[1] The co-administration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is essential to increase the plasma concentration and extend the half-life of this compound, thereby enhancing its therapeutic efficacy.[5]

HIV_Lifecycle cluster_cell Host CD4+ Cell HIV_Virus HIV Virion Binding 1. Binding & Fusion HIV_Virus->Binding ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Binding->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Polyproteins) Transcription->Translation Assembly 6. Assembly (New Virus Components) Translation->Assembly Protease HIV Protease Translation->Protease Budding 7. Budding (Immature Virion) Assembly->Budding Maturation 8. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Protease->Maturation Cleaves Polyproteins This compound This compound This compound->Protease INHIBITS

Figure 1: Mechanism of Action of this compound within the HIV Lifecycle.

Pediatric Formulations and Dosing Guidelines

The development of pediatric-friendly formulations has been crucial for the successful administration of this compound in children. Available formulations include oral tablets of various strengths (75 mg, 150 mg, 600 mg, 800 mg) and an oral suspension (100 mg/mL), which is particularly useful for younger children who cannot swallow tablets.[6][7] Dosing is primarily based on body weight and is differentiated for treatment-naïve and treatment-experienced patients, with twice-daily dosing generally recommended for children with prior protease inhibitor exposure.[8][9]

Table 1: Recommended Twice-Daily this compound/Ritonavir Dosing for Pediatric Patients (Treatment-Experienced)

Body Weight (kg) This compound Dose (Twice Daily) Ritonavir Dose (Twice Daily) Reference(s)
10 to <15 kg 25 mg/kg (2.5 mL suspension) 3 mg/kg [10]
15 to <20 kg 375 mg 50 mg [10]
20 to <30 kg 375 mg 48-50 mg [6][11][12]
30 to <40 kg 450 mg 60 mg [6][11][12]

| ≥40 kg | 600 mg | 100 mg |[6][11][12] |

Note: Dosing recommendations can vary slightly between regulatory bodies (e.g., FDA, EMA, WHO). Always consult the most current official guidelines.[6][8]

Table 2: Recommended Once-Daily this compound/Ritonavir Dosing for Pediatric Patients (Treatment-Naïve or PI-Naïve)

Body Weight (kg) This compound Dose (Once Daily) Ritonavir Dose (Once Daily) Reference(s)
14 to <25 kg 600 mg 100 mg [2][9]
25 to <35 kg 600 mg or 800 mg 100 mg [2][8][13]

| ≥35 kg or ≥40 kg | 800 mg | 100 mg |[9][11][14] |

Note: Once-daily dosing is generally not recommended for children under 12 years of age due to limited efficacy data in this group.[8]

Summary of Key Clinical Trials

Several key clinical trials have established the pharmacokinetic profile, efficacy, and safety of this compound in pediatric populations.

Table 3: Overview of Major Clinical Trials for this compound in Pediatric Patients

Trial Name Phase Age Group Patient Population Key Objective(s) Reference(s)
ARIEL (TMC114-C228) II 3 to <6 years Treatment-experienced Evaluate PK, safety, and efficacy of DRV/r oral suspension. [3][7][10][15]
DELPHI (TMC114-C212) II 6 to <18 years Treatment-experienced Determine appropriate weight-based dosing, safety, and efficacy. [1][3][12]
DIONE II ≥12 to <18 years Treatment-naïve Assess PK, safety, and efficacy of once-daily DRV/r. [14]

| CHAPAS-4 Sub-study | PK | 3.8 to 14.7 years | Treatment-experienced (second-line) | Evaluate DRV exposure with once-daily dosing in African children. |[2][13] |

Experimental Protocols

Protocol 1: Phase II Open-Label Efficacy and Safety Study (Adapted from ARIEL/DELPHI Trials)

This protocol outlines a typical methodology for assessing the efficacy and safety of a new dosing regimen of this compound/ritonavir (DRV/r) in treatment-experienced pediatric patients.

1. Study Objective: To evaluate the antiviral activity, safety, and tolerability of weight-based DRV/r over 48 weeks.

2. Patient Selection Criteria:

  • Inclusion: HIV-1 infected, aged 3 to <18 years, documented virologic failure on a prior antiretroviral regimen, signed informed consent.

  • Exclusion: Known allergy to this compound or sulfonamides, severe hepatic impairment, active opportunistic infection, pregnancy.[9]

3. Treatment Regimen:

  • Patients receive an age and weight-appropriate dose of DRV/r twice daily.[10]

  • This compound is administered as an oral suspension or tablets with food to increase bioavailability.[8]

  • The DRV/r regimen is combined with an optimized background regimen (OBR) consisting of at least two other active antiretroviral drugs, determined by baseline genotypic resistance testing.[10]

4. Monitoring and Assessments:

  • Screening (Week -4 to 0): Medical history, physical exam, baseline viral load (HIV-1 RNA), CD4+ cell count, hematology, clinical chemistry, and genotypic resistance testing.[10]

  • Treatment Period (Week 0 to 48):

    • Efficacy: HIV-1 RNA and CD4+ count measured at Weeks 2, 4, 8, 12, 16, 24, 36, and 48.[3]

    • Safety: Clinical adverse events (AEs) are recorded at every visit. Laboratory safety panels (hematology, chemistry, lipids) are performed at Weeks 4, 12, 24, 36, and 48.[10]

    • Adherence: Assessed via patient/caregiver interviews or pill counts at each study visit.[3]

5. Endpoints:

  • Primary Efficacy: Proportion of patients achieving a confirmed virologic response (e.g., HIV-1 RNA <50 copies/mL) at Week 48.[6][10]

  • Secondary Efficacy: Mean change from baseline in CD4+ cell count/percentage; proportion of patients with HIV-1 RNA <400 copies/mL.[7]

  • Safety: Incidence and severity of AEs and laboratory abnormalities.

Clinical_Trial_Workflow Screening Screening Period (4 weeks) - Informed Consent - Inclusion/Exclusion Criteria - Baseline Labs (VL, CD4, Geno) Enrollment Patient Enrollment & Randomization (if applicable) Screening->Enrollment Treatment Treatment Period (48 weeks) - Administer DRV/r + OBR - Regular Study Visits Enrollment->Treatment Monitoring Efficacy & Safety Monitoring Treatment->Monitoring FollowUp End of Treatment (Week 48) - Final Assessments Treatment->FollowUp Monitoring->Treatment DataAnalysis Data Analysis - Evaluate Endpoints FollowUp->DataAnalysis

Figure 2: Generalized Workflow for a Pediatric HIV Clinical Trial.

Protocol 2: Steady-State Pharmacokinetic (PK) Sub-study (Adapted from CHAPAS-4)

This protocol details the methodology for evaluating this compound plasma concentrations in children at steady state.

1. Study Objective: To determine the steady-state PK parameters (AUC₀₋₂₄h, Cmax, Ctrough) of once-daily DRV/r in a specific pediatric population.[13]

2. Patient Population: HIV-infected children receiving a stable DRV/r-based regimen for at least two weeks.

3. Study Procedure:

  • Pre-Dose: Patients fast for a specified period (e.g., overnight).

  • Dosing: The morning dose of DRV/r is administered with a standardized meal under direct observation by study staff.[13]

  • Blood Sampling: Venous blood samples (e.g., 2-4 mL in EDTA tubes) are collected at specific time points post-dose. A typical intensive sampling schedule includes: 0 (pre-dose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2][13]

  • Sample Processing:

    • Samples are immediately placed on ice.

    • Within 30-60 minutes, samples are centrifuged (e.g., at 1500g for 10 minutes at 4°C) to separate plasma.

    • Plasma is transferred to labeled cryovials and stored at -80°C until analysis.

4. Bioanalytical Method:

  • This compound concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method must demonstrate appropriate linearity, accuracy, precision, and a lower limit of quantification (LLOQ) relevant for therapeutic drug monitoring.

5. Data Analysis:

  • Plasma concentration-time data for each participant are analyzed using non-compartmental or population PK modeling software (e.g., Phoenix WinNonlin, NONMEM).[13]

  • Key PK parameters are calculated:

    • AUC₀₋₂₄h: Area under the concentration-time curve over 24 hours.

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • Ctrough (C₂₄): Trough concentration at 24 hours.

  • Results are compared to established adult reference values or therapeutic targets to assess dose adequacy.[13]

PK_Study_Workflow node1 Step 1: Patient Prep - Steady State on DRV/r - Pre-dose Fasting node2 Step 2: Dosing - Observed Intake - Standardized Meal node1->node2 node3 Step 3: Blood Sampling - Intensive Schedule (0, 1, 2, 4, 6, 8, 12, 24h) - EDTA tubes node2->node3 node4 Step 4: Sample Processing - Centrifuge - Separate Plasma - Store at -80°C node3->node4 node5 Step 5: Bioanalysis - LC-MS/MS Quantification node4->node5 node6 Step 6: Data Analysis - Non-compartmental or PopPK Modeling - Calculate AUC, Cmax, Ctrough node5->node6

References

Troubleshooting & Optimization

Technical Support Center: The Impact of Baseline Protease Inhibitor Mutations on Darunavir Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of baseline protease inhibitor (PI) mutations on the efficacy of Darunavir (DRV).

Frequently Asked Questions (FAQs)

Q1: What are the key protease inhibitor mutations associated with reduced this compound susceptibility?

A1: Eleven key resistance-associated mutations (RAMs) have been identified that are associated with a diminished virologic response to this compound/ritonavir. These are categorized as major and minor mutations. The presence of three or more of these mutations is linked to a significant decrease in this compound's antiviral activity.[1]

  • Major this compound RAMs: I50V, I54M, L76V, I84V[1]

  • Minor this compound RAMs: V11I, V32I, L33F, I47V, I54L, G73S, L89V[1]

Q2: How does the number of baseline this compound RAMs affect treatment outcome?

A2: The number of baseline this compound RAMs is a strong predictor of virological response.[2] As the number of mutations increases, the likelihood of achieving an undetectable viral load decreases.[2] For instance, one study showed that 64% of patients with no baseline DRV RAMs achieved an undetectable viral load, compared to only 22% of those with three mutations and 10% with four mutations.[2] A decreased response to this compound is particularly noted when three or more DRV RAMs are present.[3]

Q3: What is the impact of specific mutations on this compound's phenotypic susceptibility?

A3: Individual mutations have a varied impact on the fold-change (FC) in the 50% effective concentration (EC50) of this compound, which is a measure of phenotypic susceptibility. Some mutations cause a more significant decrease in susceptibility than others. For example, the I50V mutation is associated with a greater than 4-fold decrease in susceptibility, while mutations like V11I, I54L, G73S, and L89V are associated with a 2-fold decrease.[2]

Q4: Can this compound be effective in patients with pre-existing protease inhibitor resistance?

A4: Yes, this compound can be effective in treatment-experienced patients with resistance to other protease inhibitors.[1][4] It was designed to have a high genetic barrier to resistance and potent activity against multi-drug resistant HIV-1 strains.[2][4] However, its efficacy is influenced by the specific baseline resistance profile.[2] Even in the presence of mutations that diminish its effect, the virologic response to this compound/ritonavir has been shown to be higher than that of control PIs.[4]

Q5: What is the difference between genotypic and phenotypic resistance testing for this compound?

A5: Genotypic and phenotypic assays are the two main types of resistance testing.[5]

  • Genotypic Assays: These tests identify specific resistance-associated mutations in the HIV-1 protease gene.[5] They are rapid and cost-effective but require expert interpretation to predict the impact of the identified mutations on drug susceptibility.[5][6]

  • Phenotypic Assays: These assays directly measure the concentration of a drug required to inhibit viral replication in a laboratory setting. The result is often expressed as a fold-change in susceptibility compared to a wild-type virus.[7] Phenotypic tests provide a direct measure of resistance but are more time-consuming and expensive.[6]

Troubleshooting Guides

Problem: Unexpectedly poor virological response to a this compound-based regimen in a treatment-experienced patient.

Possible Cause 1: Presence of baseline this compound resistance-associated mutations.

  • Troubleshooting Steps:

    • Review the patient's baseline genotypic resistance test results.

    • Identify the number and type of this compound-associated RAMs. The presence of 3 or more DRV RAMs is associated with a significantly diminished response.[1]

    • Consider performing a phenotypic resistance test to quantify the fold-change in this compound susceptibility. A fold-change greater than 40 is associated with a significantly reduced virological response.[3]

    • If significant resistance is confirmed, re-evaluate the optimized background regimen for the presence of other active agents.

Possible Cause 2: Suboptimal drug exposure.

  • Troubleshooting Steps:

    • Assess patient adherence to the prescribed regimen.

    • Investigate potential drug-drug interactions that could lower this compound plasma concentrations.

    • Consider therapeutic drug monitoring to ensure adequate this compound levels.

Problem: Emergence of new protease inhibitor mutations during this compound therapy.

  • Troubleshooting Steps:

    • Perform a genotypic resistance test on the current viral isolate to identify new mutations.

    • Compare the new genotype with the baseline genotype to determine if this compound-specific RAMs have been selected. Common mutations that can emerge on treatment include V32I, L33F, I47V, I54L, and L89V.[4]

    • The development of new mutations suggests ongoing viral replication in the presence of the drug, indicating a need to modify the treatment regimen.

Data Presentation

Table 1: Impact of Individual this compound RAMs on Phenotypic Susceptibility

This compound Resistance-Associated MutationAssociated Fold-Decrease in Susceptibility
V11I, I54L, G73S, L89V2-fold[2]
V32I, L33F, I47V2- to 3-fold[2]
I54M, L76V, I84V3- to 4-fold[2]
I50V> 4-fold[2]

Table 2: Virological Response Based on the Number of Baseline this compound RAMs

Number of Baseline DRV RAMsPercentage of Patients Achieving Undetectable Viral Load
064%[2]
150%[2]
242%[2]
322%[2]
410%[2]

Experimental Protocols

Protocol 1: HIV-1 Genotypic Resistance Testing

  • Sample Collection: Collect peripheral blood in an EDTA tube.

  • Plasma Separation: Centrifuge the blood sample to separate plasma.

  • Viral RNA Extraction: Extract HIV-1 RNA from the plasma using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR Amplification:

    • Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and primers specific to the protease region of the pol gene.

    • Amplify the protease gene region from the cDNA using polymerase chain reaction (PCR) with specific primers.

  • DNA Sequencing:

    • Purify the PCR product.

    • Sequence the amplified DNA using automated Sanger sequencing or next-generation sequencing methods.

  • Data Analysis:

    • Assemble and edit the sequence data.

    • Compare the patient's protease gene sequence to a wild-type reference sequence to identify mutations.

    • Use a genotypic interpretation system (e.g., Stanford HIV Drug Resistance Database) to determine the clinical significance of the identified mutations for this compound and other PIs.

Protocol 2: Phenotypic Resistance Testing (Recombinant Virus Assay)

  • Sample Processing and PCR:

    • Extract viral RNA from patient plasma and amplify the protease gene as described in the genotypic testing protocol.

  • Construction of Recombinant Virus:

    • Clone the amplified patient-derived protease gene into a laboratory HIV-1 vector that lacks its own protease gene.

  • Virus Production:

    • Transfect a suitable cell line (e.g., HEK293T cells) with the recombinant vector to produce virus particles containing the patient's protease enzyme.

  • Drug Susceptibility Assay:

    • Infect a susceptible target cell line (e.g., MT-2 cells) with the recombinant virus in the presence of serial dilutions of this compound.

    • Include a wild-type reference virus as a control.

  • Measurement of Viral Replication:

    • After a defined incubation period, measure viral replication using a suitable method, such as a p24 antigen ELISA or a reporter gene assay (e.g., luciferase).

  • Data Analysis:

    • Calculate the drug concentration that inhibits viral replication by 50% (EC50) for both the patient-derived virus and the wild-type virus.

    • Determine the fold-change in susceptibility by dividing the EC50 of the patient's virus by the EC50 of the wild-type virus.

Visualizations

experimental_workflow cluster_genotypic Genotypic Resistance Assessment cluster_phenotypic Phenotypic Resistance Assessment gen_sample Patient Sample (Plasma) gen_rna Viral RNA Extraction gen_sample->gen_rna gen_pcr RT-PCR of Protease Gene gen_rna->gen_pcr gen_seq DNA Sequencing gen_pcr->gen_seq pheno_pcr RT-PCR of Protease Gene gen_pcr->pheno_pcr Shared Step gen_analysis Sequence Analysis & Mutation Calling gen_seq->gen_analysis gen_report Genotypic Report (List of Mutations) gen_analysis->gen_report pheno_clone Cloning into Viral Vector pheno_pcr->pheno_clone pheno_virus Recombinant Virus Production pheno_clone->pheno_virus pheno_assay Drug Susceptibility Assay pheno_virus->pheno_assay pheno_analysis EC50 Calculation pheno_assay->pheno_analysis pheno_report Phenotypic Report (Fold-Change) pheno_analysis->pheno_report

Caption: Workflow for Genotypic and Phenotypic Resistance Testing.

troubleshooting_flow decision decision outcome outcome issue issue start Poor Virological Response to this compound check_genotype Review Baseline Genotype start->check_genotype mutations_present ≥3 DRV RAMs Present? check_genotype->mutations_present consider_phenotype Consider Phenotypic Testing mutations_present->consider_phenotype Yes adherence Assess Adherence & Drug Interactions mutations_present->adherence No high_fc FC > 40? consider_phenotype->high_fc high_fc->adherence No modify_regimen Modify Treatment Regimen high_fc->modify_regimen Yes suboptimal_exposure Suboptimal Exposure? adherence->suboptimal_exposure address_adherence Address Adherence/Interactions suboptimal_exposure->address_adherence Yes continue_monitoring Continue Monitoring suboptimal_exposure->continue_monitoring No

Caption: Troubleshooting Logic for Poor this compound Response.

References

Technical Support Center: Managing Drug-Drug Interactions with Darunavir-Based Regimens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing drug-drug interactions with Darunavir-based regimens.

Troubleshooting Guides

This section addresses specific issues that may be encountered during pre-clinical and clinical research involving this compound.

Question: An in vitro experiment shows unexpected results for the metabolism of a co-administered drug with this compound/ritonavir. How can I troubleshoot this?

Answer:

Unexpected in vitro metabolism results can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent and System Integrity: Verify the viability and activity of your in vitro system (e.g., human liver microsomes, hepatocytes). Ensure the proper functioning of cofactors like NADPH.

  • Concentration Verification: Confirm the concentrations of this compound, ritonavir (or cobicistat), and the investigational drug. Analytical errors in stock solutions can significantly impact results.

  • Incubation Conditions: Double-check incubation times, temperature, and pH to ensure they are within the optimal range for the enzymatic activity being studied.

Experimental Deep Dive:

If initial checks do not reveal the issue, consider the following experimental steps:

  • Mechanism of Interaction Analysis:

    • CYP3A4 Inhibition Assay: Since boosted this compound is a potent CYP3A4 inhibitor, quantifying the IC50 value of the this compound regimen against the metabolism of a known CYP3A4 substrate can confirm the expected inhibitory potential.[1][2]

    • Time-Dependent Inhibition (TDI) Assay: Investigate if the unexpected results are due to time-dependent inhibition of CYP3A4 by this compound or its metabolites.

    • CYP Induction Assay: Although less common with this compound, assess whether the regimen induces other CYP enzymes that could be metabolizing the co-administered drug through an alternative pathway.[3][4]

  • Transporter Interaction Assessment:

    • P-glycoprotein (P-gp) Substrate Assay: Determine if the co-administered drug is a substrate of P-gp using a Caco-2 permeability assay. This compound regimens can inhibit P-gp, leading to increased intracellular concentrations of P-gp substrates.[5][6]

    • BCRP and OATP Inhibition Assays: Evaluate interactions with other key transporters like Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporter Polypeptides (OATPs), as this compound can also inhibit these.[7]

Below is a logical workflow for troubleshooting unexpected in vitro metabolic results.

start Unexpected In Vitro Metabolism Result initial_checks Perform Initial Checks (Reagents, Concentrations, Conditions) start->initial_checks issue_resolved1 Issue Resolved initial_checks->issue_resolved1 Problem Identified mechanism_analysis Investigate Mechanism of Interaction initial_checks->mechanism_analysis No Obvious Errors cyp_inhibition CYP3A4 Inhibition Assay (IC50) mechanism_analysis->cyp_inhibition tdi_assay Time-Dependent Inhibition Assay mechanism_analysis->tdi_assay cyp_induction CYP Induction Assay mechanism_analysis->cyp_induction transporter_interaction Assess Transporter Interactions mechanism_analysis->transporter_interaction interpret_results Interpret Combined Data and Refine Hypothesis cyp_inhibition->interpret_results tdi_assay->interpret_results cyp_induction->interpret_results pgp_assay P-gp Substrate Assay (Caco-2) transporter_interaction->pgp_assay other_transporters BCRP/OATP Inhibition Assays transporter_interaction->other_transporters pgp_assay->interpret_results other_transporters->interpret_results issue_resolved2 Issue Resolved interpret_results->issue_resolved2

Caption: Troubleshooting workflow for in vitro metabolism. (Within 100 characters)

Question: A clinical study participant on a this compound-based regimen experiences adverse effects consistent with a drug-drug interaction with a newly initiated statin. What is the management strategy?

Answer:

This scenario requires prompt clinical management to mitigate the adverse effects, which are likely due to increased statin exposure.

Immediate Actions:

  • Assess Severity: Evaluate the severity of the adverse effects (e.g., myopathy, rhabdomyolysis).

  • Temporarily Withhold Statin: Consider temporarily discontinuing the statin until the situation is fully assessed.

  • Review Co-medications: Confirm all concomitant medications to rule out other potential interactions.

Management and Resolution Strategy:

The interaction is primarily due to the inhibition of CYP3A4 by the ritonavir or cobicistat booster in the this compound regimen, which significantly increases the plasma concentration of statins metabolized by this enzyme (e.g., simvastatin, lovastatin, atorvastatin).

  • Contraindicated Statins: Simvastatin and lovastatin are highly dependent on CYP3A4 for their metabolism and are contraindicated with this compound-based regimens.[8]

  • Dose Adjustments for Atorvastatin and Rosuvastatin:

    • For atorvastatin, initiate with the lowest possible dose and titrate cautiously, not exceeding a daily dose of 20 mg.[7][9]

    • For rosuvastatin, which is less dependent on CYP3A4, a dose reduction may still be necessary, and the dose should not exceed 20 mg daily when co-administered with this compound/cobicistat.[8]

  • Preferable Statin Options: Pravastatin and pitavastatin are metabolized through non-CYP3A4 pathways and are therefore the preferred statins for patients on this compound-based regimens.[10]

The following diagram illustrates the decision-making process for managing statin interactions with boosted this compound.

start Adverse Event with Statin and Boosted this compound assess_severity Assess Severity of Adverse Event start->assess_severity withhold_statin Temporarily Withhold Statin assess_severity->withhold_statin review_meds Review All Concomitant Medications withhold_statin->review_meds identify_statin Identify the Specific Statin review_meds->identify_statin simva_lova Simvastatin or Lovastatin? identify_statin->simva_lova atorva_rosuva Atorvastatin or Rosuvastatin? identify_statin->atorva_rosuva prava_pita Pravastatin or Pitavastatin? identify_statin->prava_pita contraindicated Contraindicated. Switch to a preferred statin. simva_lova->contraindicated Yes adjust_dose Restart at Lowest Dose. Do not exceed 20mg/day. Monitor for toxicity. atorva_rosuva->adjust_dose Yes preferred Interaction is less likely. Investigate other causes. prava_pita->preferred Yes

Caption: Management of statin interactions with this compound. (Within 100 characters)

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug-drug interactions with this compound-based regimens?

A1: The primary mechanism is the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme by the pharmacokinetic boosters, ritonavir or cobicistat, which are co-administered with this compound.[1][2] These boosters increase the plasma concentrations of this compound, but also of other drugs that are metabolized by CYP3A4.[1] this compound itself is both a substrate and an inhibitor of CYP3A4.[1] Additionally, interactions can occur through the inhibition of drug transporters like P-glycoprotein (P-gp), BCRP, and OATPs.[7][11]

The following diagram illustrates the central role of CYP3A4 inhibition in this compound drug-drug interactions.

cluster_0 This compound-Based Regimen This compound This compound CYP3A4 CYP3A4 Enzyme (in Liver and Gut) This compound->CYP3A4 Inhibits Booster Ritonavir or Cobicistat Booster->CYP3A4 Strongly Inhibits Metabolite Inactive Metabolite CYP3A4->Metabolite Produces IncreasedConcentration Increased Concentration of Co-administered Drug CYP3A4->IncreasedConcentration Leads to (when inhibited) CoAdminDrug Co-administered Drug (CYP3A4 Substrate) CoAdminDrug->CYP3A4 Metabolized by

Caption: Mechanism of this compound drug-drug interactions. (Within 100 characters)

Q2: Are there any clinically significant interactions between this compound-based regimens and acid-reducing agents?

A2: No, clinically significant interactions have not been observed between this compound/ritonavir and acid-reducing agents like proton pump inhibitors (e.g., omeprazole) and H2-receptor antagonists (e.g., ranitidine).[12][13] Therefore, no dose adjustments are typically required for either this compound or the acid-reducing agent when they are co-administered.[13]

Q3: What are the recommendations for co-administering this compound-based regimens with inhaled or intranasal corticosteroids?

A3: Co-administration of this compound-based regimens with corticosteroids that are extensively metabolized by CYP3A4, such as fluticasone and budesonide, is not recommended unless the potential benefit outweighs the risk.[11][14] This is due to the risk of increased systemic corticosteroid exposure, which can lead to Cushing's syndrome and adrenal suppression.[11][14] Beclomethasone is considered a safer alternative as its metabolism is less dependent on CYP3A4.[11][15][16] If a CYP3A4-metabolized corticosteroid must be used, close monitoring for systemic side effects is essential.[11]

Q4: How does food affect the pharmacokinetics of this compound?

A4: this compound should always be administered with food. Food increases the bioavailability of this compound when co-administered with ritonavir.

Data Presentation

Table 1: Summary of Pharmacokinetic Interactions with Atorvastatin

Co-administered RegimenAtorvastatin DoseChange in Atorvastatin AUCChange in Atorvastatin CmaxRecommendation
This compound/ritonavir (300/100 mg BID)10 mg daily3.4-fold increase[9]-Do not exceed 20 mg atorvastatin daily.[9]
This compound/cobicistat (800/150 mg QD)10 mg single dose290% increase[7]319% increase[7]Initiate with the lowest dose and titrate. Do not exceed 20 mg atorvastatin daily.[7]

Table 2: Impact of Boosted this compound on Inhaled Corticosteroids

CorticosteroidBoosterChange in Corticosteroid ExposureClinical Recommendation
Beclomethasone (active metabolite 17-BMP)Ritonavir (100 mg BID)2.08-fold increase in AUC[17]No significant adrenal suppression observed. Considered a safer alternative.[17]
Beclomethasone (active metabolite 17-BMP)This compound/ritonavir (600/100 mg BID)No significant change in AUC[17]Can be safely co-administered.[17]
FluticasoneRitonavirSignificant increase (data from multiple case reports)Not recommended unless benefit outweighs risk due to potential for Cushing's syndrome and adrenal suppression.[11][14]
BudesonideRitonavirSignificant increase (data from multiple case reports)Not recommended unless benefit outweighs risk due to potential for Cushing's syndrome and adrenal suppression.[11][14]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-based regimen on CYP3A4-mediated metabolism.

Methodology:

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • This compound, ritonavir/cobicistat, and test compound stock solutions

    • CYP3A4 substrate (e.g., midazolam or testosterone)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a series of dilutions of the this compound-based regimen (and the test compound alone for comparison).

    • Pre-incubate the HLMs, the this compound regimen dilutions, and the CYP3A4 substrate in phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

    • Quantify the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.[18][19][20]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the this compound regimen compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Bidirectional Caco-2 Permeability Assay for P-gp Interaction

Objective: To determine if a co-administered drug is a substrate of the P-glycoprotein (P-gp) efflux transporter and to assess the inhibitory effect of a this compound-based regimen.

Methodology:

  • Materials:

    • Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days.

    • Test compound, this compound/ritonavir, and a known P-gp inhibitor (e.g., verapamil) as a positive control.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Cell Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity.

    • Apical to Basolateral (A-B) Transport:

      • Add the test compound (with or without the this compound regimen) to the apical (A) chamber.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

      • Replace the volume removed with fresh transport buffer.

    • Basolateral to Apical (B-A) Transport:

      • Add the test compound (with or without the this compound regimen) to the basolateral (B) chamber.

      • At the same time points, take samples from the apical (A) chamber.

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[6] A reduction in the efflux ratio in the presence of the this compound regimen indicates inhibition of P-gp.

References

Technical Support Center: Crystallization of Darunavir for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for darunavir crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the crystallization of this compound for structural studies.

Frequently Asked Questions (FAQs)

Q1: Why am I not getting any crystals, only an amorphous precipitate or oiling out?

A1: This is a common issue often related to high supersaturation levels, causing the system to crash out of solution too rapidly for an ordered crystal lattice to form. This compound's low aqueous solubility can exacerbate this.[1][2] Consider the following:

  • Slower Evaporation: If using solvent evaporation, reduce the rate of evaporation by sealing the vessel more tightly or moving it to a cooler, less ventilated area.

  • Antisolvent Strategy: When using an antisolvent method, add the antisolvent much more slowly and with vigorous stirring to maintain a controlled level of supersaturation.[3]

  • Temperature Gradient: A very slow, controlled cooling ramp can prevent the rapid precipitation that leads to amorphous material.

  • Solvent System: The choice of solvent is critical. This compound has been crystallized from various solvents, including ethanol, methanol, acetone, and THF.[4] Ensure your chosen solvent system is appropriate for the desired form.

Q2: I've obtained crystals, but they are not the polymorph I intended to create. How can I control polymorphism?

A2: this compound is known to exhibit polymorphism and form various pseudo-polymorphic solvates.[5][6][7] Controlling the specific crystalline form requires careful control over experimental conditions.

  • Seeding: This is the most effective method. Introduce a small number of seed crystals of the desired polymorph into the metastable solution to encourage its growth over other forms.[8]

  • Solvent Choice: Different solvents can favor the nucleation and growth of specific polymorphs. For example, the commercially available form is often an ethanolate solvate.[5][9] Experiment with different solvents to target the desired form.[4]

  • Temperature and Humidity: The stability of different polymorphs and solvates can be highly dependent on temperature and humidity.[5][9] Strict control over these environmental factors is crucial. The case of ritonavir, a similar protease inhibitor, famously demonstrated how a more stable, previously unknown polymorph can emerge unexpectedly, highlighting the need for thorough polymorphic screening.[10][11]

Q3: My this compound crystals are very small, needle-like, or aggregated. How can I improve crystal quality for structural analysis?

A3: Poor crystal morphology is often a result of rapid nucleation and slow growth. To obtain larger, single crystals suitable for X-ray diffraction, you need to optimize conditions to favor crystal growth over nucleation.

  • Reduce Supersaturation: Work in the metastable zone of the solubility phase diagram, where spontaneous nucleation is less likely, but growth on existing crystals can occur.[12] This can be achieved by slowing down solvent evaporation, cooling, or antisolvent addition.

  • Optimize pH and Additives: The pH of the crystallization medium and the presence of certain additives can influence crystal habit. Screen a range of pH values and consider using small amounts of additives that may favorably interact with specific crystal faces.

  • Microseeding: Use a very dilute suspension of crushed crystals of the desired form to introduce a controlled number of nucleation sites.

Q4: Why are my this compound crystallization experiments inconsistent from batch to batch?

A4: Batch-to-batch variability is a frustrating problem often stemming from minor, uncontrolled variations in experimental parameters.

  • Purity of Starting Material: Ensure the purity of your this compound sample is consistent. Impurities can act as inhibitors or promoters of crystallization.

  • Environmental Control: As mentioned, temperature and humidity fluctuations can lead to different crystalline forms.[5][9] Conduct experiments in a controlled environment.

  • Stirring/Agitation: The rate and type of agitation can influence nucleation kinetics. Use a consistent and controlled stirring method.

  • Vessel Surface: The surface of the crystallization vessel can affect nucleation. Using the same type of vessel and ensuring it is scrupulously clean can reduce variability.

Q5: The crystalline form of my this compound sample changed during storage. How can I prevent this?

A5: The conversion of one crystalline form to another is a known stability issue for this compound, particularly the conversion of solvates.[5][9]

  • Desolvation: this compound ethanolate can undergo amorphization upon heating due to the loss of solvent molecules.[9]

  • Hydrate Formation: The ethanolate form can convert to a hydrate in the presence of high humidity.[9]

  • Proper Storage: Store crystals in a tightly sealed container under controlled temperature and humidity to prevent solvent loss or uptake of water. The packaging and storage conditions are critical for maintaining the integrity of the crystal structure.[5][7]

Troubleshooting Guides

Guide 1: Problem - Oiling Out or Amorphous Precipitation

This guide provides a systematic approach to troubleshoot experiments where this compound fails to crystallize, instead forming an oil or an amorphous solid.

Troubleshooting Workflow for Amorphous Precipitation

start Start: Oiling Out or Amorphous Precipitate check_super Is Supersaturation Too High? start->check_super reduce_rate Reduce Rate of Supersaturation Generation check_super->reduce_rate Yes check_solvent Is the Solvent System Optimal? check_super->check_solvent No slow_cool Slower Cooling Rate reduce_rate->slow_cool slow_evap Slower Solvent Evaporation reduce_rate->slow_evap slow_anti Slower Antisolvent Addition reduce_rate->slow_anti slow_cool->check_solvent slow_evap->check_solvent slow_anti->check_solvent screen_solvents Screen Alternative Solvents or Co-solvent Systems check_solvent->screen_solvents No use_seeding Introduce Seed Crystals of Desired Polymorph check_solvent->use_seeding Yes screen_solvents->use_seeding success Success: High-Quality Crystals use_seeding->success

Caption: Troubleshooting workflow for amorphous precipitation.

Table 1: Quantitative Adjustments to Control Supersaturation

ParameterStandard Condition (Example)Troubled
Cooling Rate 5°C / hour0.5 - 1°C / hour
Antisolvent Addition Rate 1 mL / minute0.1 mL / minute with enhanced stirring
Solvent Evaporation Open to airPartially covered vessel (e.g., with parafilm with pinholes)
Initial Concentration 50 mg/mL25-30 mg/mL
Guide 2: Problem - Undesired Polymorph Formation

This guide outlines steps to control the crystallization outcome to obtain a specific, desired polymorph of this compound.

Polymorph Control Strategy

start Start: Undesired Polymorph Formed seed_check Was Seeding Used? start->seed_check implement_seeding Implement Seeding Protocol seed_check->implement_seeding No verify_seeds Verify Purity and Quality of Seed Crystals (PXRD, DSC) seed_check->verify_seeds Yes solvent_check Is Solvent System Selective for Desired Form? implement_seeding->solvent_check verify_seeds->solvent_check solvent_screen Screen Solvents Known to Produce Target Polymorph solvent_check->solvent_screen No env_control Strictly Control Temperature and Humidity solvent_check->env_control Yes solvent_screen->env_control success Success: Desired Polymorph Obtained env_control->success

References

Role of specific mutations (e.g., I50V, I84V) in Darunavir resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the role of specific mutations, particularly I50V and I84V, in conferring resistance to the HIV-1 protease inhibitor Darunavir.

Frequently Asked Questions (FAQs)

Q1: What are the key mutations associated with this compound resistance?

This compound resistance is associated with the accumulation of multiple protease inhibitor (PI) resistance-associated mutations (RAMs). While this compound has a high genetic barrier to resistance, specific mutations have been identified that contribute to reduced susceptibility. These are often categorized as major and minor mutations.

The primary mutations linked to this compound resistance include V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[1] The presence of three or more of these mutations is often associated with a significantly impaired virological response.[1][2]

Q2: What is the specific role of the I50V mutation in this compound resistance?

The I50V mutation is a significant substitution in the substrate cleft of the HIV-1 protease. It is known to be selected by the protease inhibitor amprenavir and can reduce susceptibility to this compound, particularly when present with other PI resistance mutations.[3] While it can have a direct impact on inhibitor binding, its primary contribution to high-level resistance is often in combination with other mutations.[4] Studies have shown a potential 30-fold loss in binding affinity to the I50V variant protease.[4]

Q3: How does the I84V mutation contribute to this compound resistance?

The I84V mutation is one of the most common resistance mutations affecting nearly all protease inhibitors, including this compound.[4] It is considered a major this compound resistance mutation.[2] The I84V substitution can reduce the binding affinity of this compound to the protease enzyme.[4] Although this compound is designed to be resilient, the presence of I84V, especially in combination with other mutations, can lead to a significant decrease in susceptibility.[4]

Q4: Can I50V or I84V alone confer high-level resistance to this compound?

While both I50V and I84V are critical mutations, high-level resistance to this compound typically requires the accumulation of multiple mutations.[1] this compound was designed to have a high genetic barrier, meaning a single mutation is usually insufficient to cause clinical failure.[1][5] The combination of several mutations, including I50V and I84V, acts synergistically to reduce the binding affinity and overall efficacy of the drug.

Troubleshooting Guides

Problem: My phenotypic assay shows unexpected this compound resistance in a clinical isolate with no known major resistance mutations.

Possible Causes and Solutions:

  • Minor or Novel Mutations: The resistance may be due to the presence of minor or novel mutations that are not on standard resistance lists.

    • Action: Perform full protease gene sequencing to identify all mutations. Compare the sequence to databases of known PI resistance mutations.

  • Gag-Protease Co-evolution: Mutations in the Gag cleavage sites can impact protease inhibitor susceptibility without any mutations in the protease itself.

    • Action: Sequence the Gag gene, particularly the cleavage site regions, to identify any mutations that may alter protease-substrate interactions.

  • Experimental Error: Inaccurate drug concentrations, cell line variability, or issues with the viral stock can lead to erroneous results.

    • Action: Review and validate all experimental protocols. Calibrate equipment and use standardized reagents and cell lines. Include well-characterized sensitive and resistant control viruses in your assays.

Problem: I am observing a discrepancy between genotypic and phenotypic resistance results for this compound.

Possible Causes and Solutions:

  • Complex Mutation Interactions: The genotypic prediction may not fully account for the complex interplay between different mutations. Some combinations of mutations can have antagonistic or synergistic effects on resistance.

    • Action: Utilize advanced genotypic interpretation algorithms that consider mutation interactions. If discrepancies persist, the phenotypic result should be considered the more accurate measure of susceptibility.

  • Low-Frequency Variants: Standard population sequencing may not detect resistant variants that are present at a low frequency (minority species).

    • Action: Employ more sensitive techniques like next-generation sequencing (NGS) to identify low-frequency resistance mutations that could be contributing to the observed phenotype.

  • Archived Resistance: The genotype may be from a proviral DNA sample that does not reflect the currently replicating plasma virus.

    • Action: Whenever possible, perform genotypic and phenotypic testing on the same plasma virus sample.

Quantitative Data Summary

Table 1: Impact of Mutations on this compound Susceptibility

Mutation(s)Fold Change (FC) in EC50 vs. Wild-TypeReference(s)
Baseline FC ≤ 10-[6]
Baseline FC 10-40-[6]
Baseline FC > 40-[6]
I50V variantUp to 30-fold loss in binding affinity[4]
I84V, V82T variant13.3-fold reduction in binding affinity[4]

EC50: Half-maximal effective concentration

Table 2: Prevalence of Key this compound Resistance Mutations in PI-Experienced Patients

MutationPrevalenceReference(s)
Major Mutations
I50V2.1%[1][2]
I54M1.3%[2]
L76V2.7%[2]
I84V14.5%[1][2]
Minor Mutations
V11I3.3%[1][2]
V32I3.9%[1][2]
L33F11.0%[1][2]
I47V2.1%[1][2]
I54L2.3%[1][2]
G73S12.8%[1][2]
L89V2.4%[1][2]

Experimental Protocols

1. Phenotypic Susceptibility Assay (Recombinant Virus Assay)

This assay measures the concentration of a drug required to inhibit viral replication by 50% (EC50).

  • Materials:

    • Patient-derived or site-directed mutagenized HIV-1 protease gene fragment.

    • Wild-type HIV-1 laboratory vector lacking the protease gene.

    • Suitable host cell line (e.g., MT-2, PM1).

    • This compound stock solution of known concentration.

    • Cell culture medium, supplements, and plates.

    • Luciferase or p24 antigen assay kit.

  • Methodology:

    • Cloning: Clone the patient-derived protease gene into the laboratory vector.

    • Transfection: Transfect the recombinant vector into a suitable packaging cell line to produce infectious virus particles.

    • Virus Titration: Determine the infectious titer of the virus stock.

    • Susceptibility Assay: a. Seed host cells in a 96-well plate. b. Prepare serial dilutions of this compound in cell culture medium. c. Add the drug dilutions to the cells. d. Infect the cells with a standardized amount of the recombinant virus. e. Culture the cells for a defined period (e.g., 3-7 days).

    • Readout: Measure viral replication using a suitable method, such as a luciferase reporter assay or a p24 antigen ELISA.

    • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

2. Genotypic Resistance Testing (Sanger Sequencing)

This method identifies mutations in the HIV-1 protease gene.

  • Materials:

    • Plasma sample from an HIV-1 infected individual.

    • Viral RNA extraction kit.

    • Reverse transcriptase and PCR enzymes.

    • Primers specific for the HIV-1 protease gene.

    • Sanger sequencing reagents and equipment.

  • Methodology:

    • RNA Extraction: Extract viral RNA from the plasma sample.

    • Reverse Transcription and PCR: Convert the viral RNA to cDNA using reverse transcriptase, followed by PCR amplification of the protease gene.

    • Sequencing: Sequence the amplified PCR product using Sanger sequencing.

    • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify mutations.

    • Interpretation: Use a genotypic resistance interpretation algorithm (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to this compound based on the identified mutations.

Visualizations

Darunavir_Resistance_Pathway cluster_drug This compound cluster_protease HIV-1 Protease cluster_outcome Outcome DRV This compound WT_PR Wild-Type Protease DRV->WT_PR High Affinity Binding Mut_PR Mutant Protease (e.g., I50V, I84V) DRV->Mut_PR Reduced Affinity Binding Inhibition Viral Replication Inhibited WT_PR->Inhibition Replication Viral Replication Continues Mut_PR->Replication

Caption: this compound binding to wild-type vs. mutant HIV-1 protease.

Experimental_Workflow Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR RT-PCR of Protease Gene RNA_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Cloning Cloning into Viral Vector RT_PCR->Cloning Genotype Genotypic Resistance Profile Sequencing->Genotype Phenotype_Assay Phenotypic Susceptibility Assay Cloning->Phenotype_Assay EC50 EC50 Determination Phenotype_Assay->EC50

Caption: Workflow for genotypic and phenotypic resistance testing.

References

Enhancing Darunavir potency through structural modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the structural modification of Darunavir to enhance its potency against wild-type and resistant HIV-1 protease strains.

Frequently Asked Questions (FAQs)

Q1: Which structural positions on the this compound scaffold are the most promising for modification to improve potency?

A1: Structure-activity relationship (SAR) studies have identified several key positions for modification. The P1' and P2' positions are particularly important as they exhibit weaker interactions with the HIV-1 protease enzyme compared to the P1 and P2 positions[1][2]. Introducing more flexible or interactive moieties at these sites can enhance binding interactions. Specifically, alterations to the P2' ligand, which serves as a backbone binder, can improve hydrogen bonding with the protease[1][2]. Modifications at the P1 and P1' positions have also been explored to enhance potency[3].

Q2: How do mutations in HIV-1 protease affect this compound's potency, and how can structural modifications overcome this?

A2: Resistance to this compound often arises from mutations in the HIV-1 protease, particularly at residues lining the S1/S1' pocket, such as I50V, V82I, and I84V[4]. These mutations can reduce binding affinity through the loss of van der Waals contacts[4]. The design strategy to overcome this involves creating analogs that make extensive hydrogen bonding interactions with the protease's backbone atoms. Since the backbone conformation is minimally affected by mutations, inhibitors that target the backbone can maintain potency against mutant strains[3]. Modifying the P1' moiety to better occupy the altered S1' pocket is a key strategy being investigated[4][5].

Q3: What is the general mechanism of action for this compound and its analogs?

A3: this compound is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins (Gag-Pol) into functional proteins required for viral maturation[6][7]. By binding with high affinity to the active site, particularly the catalytic aspartate residues, this compound blocks the enzyme's catalytic activity[7]. This prevents the production of mature, infectious viral particles[6][7]. The potency of this compound is attributed to its unique structure that allows for extensive contacts and hydrogen bonds with the protease active site, including the backbone atoms, which is key to its effectiveness against resistant strains[3][8].

Q4: Are there common impurities I should be aware of during synthesis?

A4: Yes, during the synthesis of this compound and its analogs, several types of impurities can be generated. These include by-products from the coupling reactions, residual starting materials, intermediates, and solvent residues[][10]. For instance, in coupling reactions, diastereomers or over-reacted products can form[10]. It is crucial to implement robust purification steps, such as column chromatography and recrystallization, and to use analytical techniques like HPLC and NMR to ensure the final compound's purity[].

Troubleshooting Guides

Guide 1: Synthetic Chemistry

Issue: Low yield in the epoxide ring-opening reaction (Step 1).

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Ensure the reaction is heated sufficiently (e.g., 85 °C) and for an adequate duration (e.g., 3 hours) under an inert atmosphere (N₂)[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Possible Cause 2: Reagent Purity. The Boc-protected epoxide or the amine starting materials may be impure.

    • Solution: Verify the purity of your starting materials using NMR or other appropriate analytical techniques. Use freshly purchased or purified reagents.

  • Possible Cause 3: Solvent Quality. The ethanol used as a solvent may contain water.

    • Solution: Use dried ethanol to prevent unwanted side reactions[1].

Issue: Difficulty in purifying the final sulfonamide product (Step 2).

  • Possible Cause 1: Co-eluting Impurities. Impurities may have similar polarity to the desired product, making separation by column chromatography difficult.

    • Solution: Optimize your eluent system for column chromatography. A gradient elution might provide better separation. Consider using a different stationary phase if silica gel is ineffective. Recrystallization from a suitable solvent system can also be a highly effective purification method[10].

  • Possible Cause 2: Triethylamine Salts. Residual triethylamine salts from the reaction can complicate purification.

    • Solution: Perform an aqueous wash (e.g., with 10% sodium carbonate solution) to remove the triethylamine hydrochloride salt before concentrating the crude product for chromatography[10].

Guide 2: Biological Assays

Issue: High variability in HIV-1 Protease Inhibition Assay (Kᵢ values).

  • Possible Cause 1: Enzyme Activity. The activity of the recombinant HIV-1 protease may vary between batches or due to improper storage.

    • Solution: Aliquot the purified enzyme and store it at -80 °C. Avoid repeated freeze-thaw cycles. Always run a standard inhibitor (like this compound) in parallel to normalize the results and ensure the assay is performing consistently.

  • Possible Cause 2: Compound Solubility. The synthesized analogs may have poor solubility in the assay buffer, leading to inaccurate concentration measurements.

    • Solution: Use a small amount of a co-solvent like DMSO (e.g., final concentration of 1%) to ensure the compound is fully dissolved[1]. Ensure the final DMSO concentration is consistent across all wells, including controls.

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting, especially of small volumes, can introduce significant errors.

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. Run replicates (at least duplicates) for each concentration to assess variability[1].

Issue: Unexpected cytotoxicity in Vero or 293T cell lines.

  • Possible Cause 1: Off-Target Effects. The structural modifications may have introduced off-target cellular toxicity.

    • Solution: This is a key experimental outcome. Document the cytotoxic concentration (CC₅₀). The therapeutic potential of an analog is determined by its selectivity index (SI = CC₅₀ / IC₅₀). A high SI is desirable.

  • Possible Cause 2: Impurities. Residual solvents or synthetic by-products could be causing toxicity.

    • Solution: Re-purify the compound and confirm its purity (>95%) by HPLC and NMR. Re-test the highly purified compound in the cytotoxicity assay.

  • Possible Cause 3: Assay Artifact. The compound may interfere with the assay itself (e.g., reducing the MTT reagent).

    • Solution: Run a control plate with the compound in cell-free media to check for direct interaction with the assay reagents. Consider using an alternative cytotoxicity assay that relies on a different detection method.

Quantitative Data Summary

The following tables summarize the inhibitory activity and cytotoxicity of selected this compound analogs from recent studies.

Table 1: HIV-1 Protease Inhibitory Activity of this compound Analogs. [1]

CompoundModification (at P2' ligand)Kᵢ against WT HIV-1 PR (nM)
This compound (DRV) (Reference)1.87 ± 0.12
5aa 4-Fluoro-N-isobutyl phenyl sulfonamide1.54 ± 0.09
5ac 4-Chloro-N-isobutyl phenyl sulfonamide0.31 ± 0.04
5ad 4-Bromo-N-isobutyl phenyl sulfonamide0.71 ± 0.06
5ae 4-Methoxy-N-isobutyl phenyl sulfonamide0.28 ± 0.03
5af 4-Ethoxy-N-isobutyl phenyl sulfonamide1.11 ± 0.08

Table 2: Cytotoxicity of this compound Analogs. [1]

CompoundCC₅₀ in Vero Cells (µM)CC₅₀ in 293T Cells (µM)
This compound (DRV) > 100> 100
5aa > 100> 100
5ac > 100> 100
5ad > 100> 100
5ae > 100> 100
5af > 100> 100

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs[1][11]

This protocol describes a four-step synthesis for creating this compound analogs with modifications at the P2' position.

  • Step (i): Epoxide Ring Opening

    • In a round-bottom flask, add Boc-protected epoxide (1.0 equiv) and the desired amine (1.0 equiv) to dried ethanol.

    • Heat the mixture at 85 °C for 3 hours under a nitrogen atmosphere.

    • Concentrate the crude mixture in vacuo.

    • Purify the product by column chromatography using an EtOAc/hexane eluent system.

  • Step (ii): Sulfonamide Synthesis

    • Dissolve the product from Step (i) (1.0 equiv) in dried dichloromethane (CH₂Cl₂).

    • Add triethylamine (1.1 equiv) to the solution.

    • Cool the mixture to 0 °C and add the substituted aryl sulfonyl chloride (1.1 equiv) in portions over 30 minutes.

    • Allow the reaction to warm to room temperature (25 °C) and stir overnight.

    • Concentrate the crude mixture in vacuo and purify by column chromatography (EtOAc/hexane).

  • Step (iii): Boc-Deprotection

    • Dissolve the sulfonamide product from Step (ii) in a 1:1 mixture of trifluoroacetic acid (TFA) and CH₂Cl₂.

    • Stir the reaction at room temperature overnight.

    • Concentrate the mixture in vacuo to yield the deprotected amine.

  • Step (iv): Final Coupling

    • Dissolve the product from Step (iii) in CH₂Cl₂.

    • Add triethylamine and (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl O-(4-nitrophenyl) carbonate.

    • Stir the reaction at room temperature overnight.

    • Purify the final product by column chromatography to yield the this compound analog.

Protocol 2: HIV-1 Protease Inhibition Assay
  • Recombinant Enzyme Expression: Express and purify recombinant HIV-1 protease from E. coli BL21 (DE3) cells carrying a suitable expression plasmid (e.g., pET28a-HIV-1 PR)[1].

  • Assay Preparation: Perform the assay in a 96-well plate. The reaction buffer typically contains sodium acetate, NaCl, EDTA, DTT, and PEG 8000 at a specific pH.

  • Inhibitor Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include a positive control (this compound) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add a pre-determined concentration of purified HIV-1 protease to each well and incubate for a set period at 37 °C.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow in_silico In Silico Design (Molecular Docking, SAR Analysis) synthesis Chemical Synthesis of Analogs in_silico->synthesis Select Candidates purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification inhibition_assay HIV-1 Protease Inhibition Assay (Ki) purification->inhibition_assay Test Potency cytotoxicity_assay Cytotoxicity Assay (CC50) purification->cytotoxicity_assay Assess Safety resistance_assay Activity vs. Mutant Protease inhibition_assay->resistance_assay Test Potent Analogs lead_optimization Lead Optimization inhibition_assay->lead_optimization Analyze Data cytotoxicity_assay->lead_optimization Analyze Data resistance_assay->lead_optimization Analyze Data lead_optimization->in_silico Iterative Refinement

Caption: Workflow for the design and evaluation of novel this compound analogs.

troubleshooting_synthesis start Low Yield or Impure Product in Synthesis Step check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_workup Optimize Aqueous Workup (e.g., pH, extractions) start->optimize_workup optimize_purification Optimize Purification (Eluent, Gradient, Recrystallization) start->optimize_purification success Problem Resolved check_reagents->success check_conditions->success optimize_workup->success optimize_purification->success

Caption: Troubleshooting flowchart for common issues in chemical synthesis.

mechanism_of_action cluster_inhibition Mechanism of Inhibition hiv_protease HIV-1 Protease (Dimer) Active Site Asp25 Active Site Asp25' mature_proteins Functional Viral Proteins hiv_protease->mature_proteins Catalyzes immature_virus Immature, Non-infectious Virus hiv_protease->immature_virus Activity Blocked gag_pol Gag-Pol Polyprotein gag_pol->hiv_protease Substrate This compound This compound Analog This compound->hiv_protease High-affinity binding to active site cleavage Cleavage inhibition Inhibition no_cleavage Cleavage Blocked

Caption: Mechanism of action of this compound, inhibiting HIV-1 protease.

References

Technical Support Center: Adjusting Darunavir Regimens in the Presence of Co-morbidities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of darunavir regimens in the presence of various co-morbidities. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during clinical research and development.

Frequently Asked Questions (FAQs)

Q1: What are the standard this compound dosage regimens for adult patients?

The standard dosage of this compound must be co-administered with ritonavir and taken with food. The specific regimen depends on the patient's treatment history and the presence of this compound resistance-associated substitutions (RASs).

  • Treatment-naïve and treatment-experienced patients with no this compound RASs: 800 mg of this compound with 100 mg of ritonavir taken once daily.[1][2]

  • Treatment-experienced patients with at least one this compound RAS: 600 mg of this compound with 100 mg of ritonavir taken twice daily.[1][2]

Q2: How should this compound dosage be adjusted for patients with renal impairment?

No dosage adjustment of this compound/ritonavir is required for patients with mild to moderate renal impairment.[1][3][4] For patients with severe renal impairment or those on dialysis, while data are limited, it is believed that no dose adjustment is necessary as the renal clearance of this compound is minimal.[1][3][4] this compound and ritonavir are highly bound to plasma proteins, making their removal by hemodialysis or peritoneal dialysis unlikely.[3][4]

Q3: What are the recommendations for this compound administration in patients with hepatic impairment?

This compound is primarily metabolized by the liver. Dosage adjustments are based on the severity of hepatic impairment, as classified by the Child-Pugh score.

  • Mild (Child-Pugh Class A) to Moderate (Child-Pugh Class B) Hepatic Impairment: No dose adjustment is required.[1][2]

  • Severe (Child-Pugh Class C) Hepatic Impairment: this compound/ritonavir is not recommended for use in this population due to the lack of pharmacokinetic and safety data.[1][2]

Q4: Are there specific dosing recommendations for pediatric patients with co-morbidities?

The dosing of this compound in pediatric patients (3 to 17 years of age) is based on body weight.[1][2] While specific dose adjustments for co-morbidities in the pediatric population are not as well-defined as in adults, the recommendations for renal and hepatic impairment in adults are generally extrapolated. It is crucial to monitor pediatric patients with co-morbidities closely.

Q5: What are the key drug-drug interactions to consider when administering this compound?

This compound is a substrate and inhibitor of the cytochrome P450 3A (CYP3A) enzyme system. Co-administration with drugs that are also metabolized by or inhibit/induce CYP3A can lead to significant drug interactions.

  • Contraindicated Drugs: Drugs that are highly dependent on CYP3A for clearance and for which elevated plasma concentrations are associated with serious adverse events should not be co-administered with this compound/ritonavir. Examples include alfuzosin, ranolazine, and certain statins like simvastatin and lovastatin.

  • Drugs Requiring Dose Adjustment or Monitoring: Co-administration with other drugs may require dose adjustments of either this compound or the concomitant medication. For example, when co-administered with proton pump inhibitors like omeprazole, no dose adjustment for this compound is needed, although this was studied at a lower this compound dose.[5][6][7]

Troubleshooting Guides

Scenario 1: A patient with moderate renal impairment (eGFR 45 mL/min) is being considered for a this compound-based regimen.

  • Issue: Concern about the appropriateness of the standard this compound dose.

  • Recommendation: No dose adjustment is necessary for this compound in patients with mild to moderate renal impairment.[1] Proceed with the standard recommended dose based on their treatment history.

  • Monitoring: Continue to monitor renal function as part of standard clinical practice.

Scenario 2: A treatment-experienced patient with Child-Pugh Class B hepatic impairment develops elevated liver transaminases after initiating a this compound regimen.

  • Issue: Potential for drug-induced hepatotoxicity in a patient with pre-existing liver disease.

  • Recommendation: While no initial dose adjustment is required for moderate hepatic impairment, patients should be closely monitored.[1][2] An increase in liver enzymes may necessitate interruption or discontinuation of this compound therapy.

  • Monitoring: Conduct regular monitoring of liver function tests (ALT, AST, bilirubin).

Data Presentation

Table 1: this compound Dosage Adjustments in Adult Patients with Renal Impairment

Degree of Renal ImpairmentCreatinine Clearance (CrCl)Recommended this compound/Ritonavir Dosage
Mild to Moderate≥ 30 mL/minNo dosage adjustment required.[1]
Severe< 30 mL/minData not available, but no adjustment is expected to be needed.[1]
End-Stage Renal Disease on DialysisN/AUnlikely to be significantly removed by dialysis; no specific dose recommendation.[3][4]

Table 2: this compound Dosage Adjustments in Adult Patients with Hepatic Impairment

Degree of Hepatic ImpairmentChild-Pugh ClassRecommended this compound/Ritonavir Dosage
MildANo dosage adjustment required.[1][2]
ModerateBNo dosage adjustment required.[1][2]
SevereCNot recommended.[1][2]

Table 3: this compound/Ritonavir Dosing in Treatment-Experienced Pediatric Patients (3 to <18 years of age)

Body Weight (kg)This compound Dose (Twice Daily)Ritonavir Dose (Twice Daily)
10 to <1520 mg/kg3 mg/kg
15 to <30375 mg50 mg
30 to <40450 mg60 mg
≥ 40600 mg100 mg

Note: Dosing for treatment-naïve pediatric patients and once-daily dosing regimens are also available and should be consulted in the appropriate prescribing information.

Experimental Protocols

Methodology Summary for Pharmacokinetic Study in Hepatic Impairment (TMC114-C134)

This study aimed to assess the pharmacokinetics and safety of this compound/ritonavir in individuals with mild to moderate hepatic impairment compared to healthy controls.[8][9]

  • Study Design: An open-label, parallel-group, multiple-dose study.[9]

  • Participants:

    • HIV-negative subjects with mild (Child-Pugh A; n=8) or moderate (Child-Pugh B; n=8) hepatic impairment.[8][9]

    • Matched healthy control subjects (n=16).[8]

  • Intervention: All participants received this compound 600 mg co-administered with ritonavir 100 mg twice daily for 7 days.[8]

  • Pharmacokinetic Sampling: On day 7, serial blood samples were collected over a 12-hour dosing interval to determine the pharmacokinetic profile of this compound and ritonavir.[8]

  • Analysis: Plasma concentrations of this compound and ritonavir were measured using a validated analytical method. Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Cmin (minimum concentration) were calculated and compared between the groups.

Methodology Summary for Drug-Drug Interaction Study with Omeprazole

This study investigated the effect of omeprazole on the pharmacokinetics of this compound/ritonavir in healthy volunteers.[5][6]

  • Study Design: A randomized, open-label, three-period, crossover study.[6]

  • Participants: Healthy, HIV-negative volunteers (n=16).[5]

  • Intervention: Participants received three different treatment regimens, each for 5 days, separated by a washout period:

    • This compound 400 mg with ritonavir 100 mg twice daily.

    • This compound 400 mg with ritonavir 100 mg twice daily plus omeprazole 20 mg once daily.

    • This compound 400 mg with ritonavir 100 mg twice daily plus ranitidine 150 mg twice daily.[5]

  • Pharmacokinetic Sampling: On day 5 of each treatment period, blood samples were collected over a 12-hour period.[6]

  • Analysis: Plasma concentrations of this compound and ritonavir were determined, and pharmacokinetic parameters were compared between the treatment groups to assess for any significant interactions.[5]

Mandatory Visualization

DarunavirDoseAdjustment start Patient Requiring This compound Therapy assess_renal Assess Renal Function (eGFR/CrCl) start->assess_renal assess_hepatic Assess Hepatic Function (Child-Pugh Score) start->assess_hepatic assess_meds Review Concomitant Medications start->assess_meds renal_ok Mild to Moderate Impairment (CrCl >= 30 mL/min) assess_renal->renal_ok renal_severe Severe Impairment (CrCl < 30 mL/min) assess_renal->renal_severe hepatic_ok Mild to Moderate Impairment (Child-Pugh A or B) assess_hepatic->hepatic_ok hepatic_severe Severe Impairment (Child-Pugh C) assess_hepatic->hepatic_severe meds_ok No Significant Interactions assess_meds->meds_ok meds_interact Potential Interactions Identified assess_meds->meds_interact no_adjust_renal No Dose Adjustment Needed renal_ok->no_adjust_renal caution_renal Use with Caution (No specific adjustment recommended) renal_severe->caution_renal no_adjust_hepatic No Dose Adjustment Needed hepatic_ok->no_adjust_hepatic contraindicated_hepatic This compound Not Recommended hepatic_severe->contraindicated_hepatic proceed_meds Proceed with Standard Dosing meds_ok->proceed_meds adjust_meds Adjust Dose of Concomitant Med or Consider Alternative meds_interact->adjust_meds

Caption: Decision workflow for adjusting this compound regimens based on co-morbidities.

DarunavirMetabolism cluster_0 This compound Metabolism and Interaction This compound This compound CYP3A4 CYP3A4 Enzyme (in Liver and Gut) This compound->CYP3A4 Metabolized by Ritonavir Ritonavir (Booster) Ritonavir->CYP3A4 Inhibits Inactive_Metabolites Inactive Metabolites CYP3A4->Inactive_Metabolites Drug_Interaction Increased Plasma Levels of Other Drugs CYP3A4->Drug_Interaction Inhibition leads to Excretion Excretion Inactive_Metabolites->Excretion Other_Drugs Other CYP3A4 Substrate Drugs Other_Drugs->CYP3A4 Metabolized by

References

Validation & Comparative

A Comparative Guide to Stability-Indicating HPLC Methods for the Analysis of Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various validated stability-indicating high-performance liquid chromatography (HPLC) methods for the quantitative determination of Darunavir. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this antiretroviral drug.

Comparative Analysis of Chromatographic Conditions

The selection of an appropriate HPLC method is critical for ensuring the accurate quantification of this compound and the effective separation of its degradation products. Below is a summary of different chromatographic conditions reported in the literature.

Parameter Method 1 Method 2 Method 3 Method 4
Column X-Bridge C18 (150 x 4.6 mm, 3.5 µm)[1]X-Bridge C18 (250 x 4.6 mm, 5 µm)[2]Phenomenex RP-C18 (250 x 4.6 mm, 5 µm)[3]Agilent C18
Mobile Phase 0.01M Ammonium Formate (pH 3.0) : Acetonitrile (55:45 v/v)[1]K2HPO4 buffer (pH 8.10) : Methanol : Acetonitrile (488:162:350 v/v/v)[2]Acetonitrile : Methanol : Water (60:30:10 v/v/v)[3]Acetonitrile : Phosphate buffer (40:60)[4]
Flow Rate 1.0 mL/min[1]1.3 mL/min[2]1.0 mL/min[3]1.5 mL/min[4]
Detection Wavelength 265 nm[1]262 nm[2]270 nm[3]266 nm[4]
Column Temperature 30°C[1]35°C[2]Ambient[3]Not Specified
Injection Volume Not Specified20 µL[2]20 µL[3]Not Specified
Retention Time Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Performance Comparison of Validated Methods

The validation of a stability-indicating HPLC method is essential to demonstrate its suitability for its intended purpose. The following table summarizes the key validation parameters for the different methods, as per the International Conference on Harmonization (ICH) guidelines.

Validation Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range Not Specified20 - 60 ppm[2]1 - 5 µg/mL[3]80 - 240 µg/mL[4]
Correlation Coefficient (R²) > 0.999[1]Not Specified0.9996[3]0.999[4]
Accuracy (% Recovery) Not SpecifiedWithin acceptable limitsNot Specified~100%[4]
Precision (% RSD) Not SpecifiedWithin acceptable limits< 2%[3]Consistent inter-day and intra-day results[4]
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified1.23 µg/mL[4]
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified3.74 µg/mL[4]
Specificity Well-resolved from degradation products[1]No interference from blank, placebo, and impurities[2]Degraded products well-resolved from the analyte peak[3]Effective separation and quantification[4]
Robustness Validated[1]Verified for flow rate, column temperature, mobile phase pH, and solvent ratio[2]%RSD < 2% for changes in flow rate, temperature, wavelength, and mobile phase composition[3]Validated[4]

Experimental Protocols

A generalized experimental protocol for the validation of a stability-indicating HPLC method for this compound is outlined below. This protocol is a synthesis of methodologies reported in the referenced literature.

1. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[3][5]

  • Acid Hydrolysis: Treat the drug substance with 0.1N HCl and heat. Neutralize the solution before injection.[6]

  • Base Hydrolysis: Treat the drug substance with 0.1N NaOH and heat. Neutralize the solution before injection.[6]

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 6% H₂O₂).[7]

  • Thermal Degradation: Expose the solid drug substance to dry heat.[8]

  • Photolytic Degradation: Expose the drug substance to UV light.[2][8]

2. Method Validation

The method should be validated according to ICH guidelines.[1][7]

  • Specificity: Analyze the chromatograms from the forced degradation studies to ensure that the peak for this compound is well-resolved from any degradation products and excipients.[1][2]

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[2][3]

  • Accuracy: Perform recovery studies by spiking a known amount of standard this compound into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.[9]

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate injections of the same standard solution on the same day and calculate the relative standard deviation (%RSD).[10]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment and calculate the %RSD.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[4][6]

  • Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the effect on the results to demonstrate the reliability of the method during normal usage.[2][3]

Workflow for Stability-Indicating HPLC Method Validation

The following diagram illustrates the logical workflow for the development and validation of a stability-indicating HPLC method for this compound.

G cluster_dev Method Development cluster_stress Forced Degradation Studies cluster_val Method Validation (ICH Guidelines) node_dev_start Initial Method Development node_opt Optimization of Chromatographic Conditions node_dev_start->node_opt Trial Runs node_spec Specificity Assessment node_opt->node_spec Optimized Method node_acid Acid Hydrolysis node_spec->node_acid Stress Testing node_base Base Hydrolysis node_spec->node_base Stress Testing node_ox Oxidative Degradation node_spec->node_ox Stress Testing node_therm Thermal Degradation node_spec->node_therm Stress Testing node_photo Photolytic Degradation node_spec->node_photo Stress Testing node_lin Linearity & Range node_acid->node_lin node_base->node_lin node_ox->node_lin node_therm->node_lin node_photo->node_lin node_acc Accuracy (% Recovery) node_lin->node_acc node_prec Precision (%RSD) node_acc->node_prec node_lod_loq LOD & LOQ node_prec->node_lod_loq node_rob Robustness node_lod_loq->node_rob node_final Validated Stability-Indicating HPLC Method for this compound node_rob->node_final Final Validated Method

Caption: Workflow for the validation of a stability-indicating HPLC method.

References

Comparative Efficacy of Darunavir versus Lopinavir in Treatment-Naive HIV-1 Patients: A Review of the ARTEMIS Trial

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and safety of two prominent protease inhibitors, Darunavir (DRV) and Lopinavir (LPV), when used with a low dose of ritonavir (r) in treatment-naive adult patients with HIV-1 infection. The primary source of data for this comparison is the ARTEMIS (AntiRetroviral Therapy with TMC114 ExaMined In naïve Subjects) trial, a randomized, open-label, Phase III study.

Executive Summary

The ARTEMIS trial demonstrated that once-daily this compound/ritonavir (DRV/r) is not only non-inferior but also statistically superior to Lopinavir/ritonavir (LPV/r) in achieving virologic suppression in treatment-naive HIV-1 infected patients over a period of 192 weeks.[1] DRV/r also exhibited a more favorable safety profile, particularly concerning gastrointestinal side effects and lipid abnormalities, leading to lower discontinuation rates due to adverse events.[1][2]

Data Presentation

Virologic Response

The primary endpoint of the ARTEMIS trial was the proportion of patients achieving a viral load of less than 50 copies/mL. The results at various time points are summarized below.

TimepointThis compound/r (% response)Lopinavir/r (% response)Statistical Significance
Week 48 84%78%Non-inferiority met (p < 0.001)[3][4]
Week 96 79%71%Superiority demonstrated (p = 0.012)[2][5]
Week 192 68.8%57.2%Superiority demonstrated (p = 0.002)[1]

Response defined as HIV-1 RNA < 50 copies/mL (Intent-to-Treat, Time-to-Loss of Virologic Response analysis)

The superiority of this compound/r was more pronounced in patients with certain baseline characteristics.

Baseline CharacteristicThis compound/r (% response)Lopinavir/r (% response)Statistical Significance
Viral Load ≥ 100,000 copies/mL 76%63%p = 0.023[5]
Viral Load < 100,000 copies/mL 81%75%Not significant (p = 0.174)[5]
CD4 Count < 200 cells/mm³ 79%65%p = 0.009[5]
CD4 Count ≥ 200 cells/mm³ Negligible differenceNegligible differenceNot significant[5]
Immunologic Response

Both treatment arms showed improvements in CD4+ cell counts from baseline.

TimepointThis compound/r (median increase in cells/µL)Lopinavir/r (median increase in cells/µL)Statistical Significance
Week 48 137141Not significant[3][4]
Week 96 171188p = 0.57[2]
Safety and Tolerability

Discontinuation rates and the incidence of adverse events were key secondary endpoints in the ARTEMIS trial.

Adverse Event ProfileThis compound/rLopinavir/rStatistical Significance
Discontinuation due to Adverse Events (Week 192) 4.7%12.7%p = 0.005[1]
Grade 2-4 Treatment-Related Diarrhea 5.0%11.3%p = 0.003[1]
Grade 2-4 Treatment-Related Rash 3%1%p = 0.273[2]

Changes in lipid profiles were also assessed throughout the study.

Lipid Parameter (Median Increase at Week 96)This compound/rLopinavir/rStatistical Significance
Total Cholesterol 0.6 mmol/L0.9 mmol/Lp < 0.0001[2]
Triglycerides 0.1 mmol/L0.6 mmol/Lp < 0.0001[2]

Experimental Protocols

ARTEMIS Trial Methodology

The ARTEMIS trial was a randomized, open-label, Phase III non-inferiority study with a primary endpoint at 48 weeks and continued follow-up to 192 weeks.[1][2][3]

  • Patient Population: The study enrolled 689 treatment-naive HIV-1 infected adults with a baseline HIV-1 RNA of at least 5000 copies/mL.[2][3] Patients were stratified by baseline viral load and CD4 count.[2]

  • Randomization and Blinding: This was an open-label trial where patients were randomly assigned to one of two treatment arms.

  • Treatment Regimens:

    • This compound Arm (n=343): this compound/ritonavir (DRV/r) 800/100 mg once daily.[6]

    • Lopinavir Arm (n=346): Lopinavir/ritonavir (LPV/r) 800/200 mg total daily dose, administered as either 400/100 mg twice daily or 800/200 mg once daily.[6]

    • Background Regimen: All patients in both arms also received a fixed-dose combination of tenofovir/emtricitabine.[2]

  • Primary Outcome: The primary objective was to demonstrate the non-inferiority of DRV/r to LPV/r in achieving a confirmed plasma viral load of <50 copies/mL by week 48.[6][7]

  • Secondary Outcomes: Secondary objectives included evaluating long-term safety, tolerability, and the durability of the virologic response.[6] This also included assessments of immunologic response (CD4 count), development of drug resistance, and the incidence of adverse events.

Mandatory Visualization

ARTEMIS_Trial_Workflow cluster_screening Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (192 Weeks) cluster_outcomes Outcome Assessment P Treatment-Naive HIV-1 Infected Adults (n=689) S Stratification (Baseline HIV-1 RNA & CD4 Count) P->S R Randomization S->R DRV This compound/ritonavir 800/100 mg once daily + Tenofovir/Emtricitabine (n=343) R->DRV 1:1 Ratio LPV Lopinavir/ritonavir 800/200 mg total daily dose + Tenofovir/Emtricitabine (n=346) R->LPV 1:1 Ratio O Primary Endpoint (Week 48): Virologic Response (<50 copies/mL) Secondary Endpoints: - Long-term Efficacy (Weeks 96 & 192) - Safety and Tolerability - Immunologic Response - Resistance Development DRV->O LPV->O

Caption: Workflow of the ARTEMIS Clinical Trial.

Protease_Inhibitor_Mechanism cluster_virus HIV-1 Lifecycle cluster_drug_action Drug Intervention Virus HIV-1 Virus HostCell Host CD4+ Cell Virus->HostCell Enters ViralRNA Viral RNA & Enzymes HostCell->ViralRNA Releases Provirus Integrated Provirus ViralRNA->Provirus Reverse Transcription & Integration ViralProteins Gag-Pol Polyprotein Provirus->ViralProteins Transcription & Translation HIVProtease HIV-1 Protease ViralProteins->HIVProtease Substrate for MatureVirion Mature, Infectious Virion ImmatureVirion Immature, Non-infectious Virion ProteaseInhibitor This compound or Lopinavir ProteaseInhibitor->HIVProtease Binds to active site of HIVProtease->MatureVirion Cleaves Polyproteins to form HIVProtease->ImmatureVirion Inhibition leads to

Caption: Mechanism of Action of HIV-1 Protease Inhibitors.

References

Darunavir Demonstrates Superior Efficacy in Patients Failing Lopinavir-Based HIV Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of pivotal clinical trial data indicates that darunavir, a second-generation protease inhibitor, offers a significant virologic and immunologic advantage for HIV-1 infected patients who have experienced treatment failure with lopinavir-based antiretroviral regimens. The findings, primarily drawn from the TITAN and POWER studies, highlight this compound's robust performance against lopinavir-resistant viral strains, establishing it as a critical subsequent therapy option.

Researchers and drug development professionals will find that this compound, co-administered with ritonavir (DRV/r), consistently outperforms lopinavir/ritonavir (LPV/r) and other comparator protease inhibitors (CPIs) in treatment-experienced individuals. This superiority is particularly evident in patients harboring one or more primary protease inhibitor resistance mutations.

Comparative Efficacy: Virologic and Immunologic Outcomes

Clinical evidence from the Phase III TITAN trial and the Phase IIb POWER trials provides a clear quantitative comparison of the efficacy of this compound-based regimens versus lopinavir-based and other protease inhibitor-based regimens in treatment-experienced patient populations.

The TITAN trial, a randomized, controlled, open-label study, directly compared the efficacy and safety of DRV/r to LPV/r in treatment-experienced, lopinavir-naive patients over 48 weeks. The POWER 1 and 2 trials were randomized, controlled studies that evaluated DRV/r against investigator-selected comparator PIs in highly treatment-experienced patients.

Efficacy EndpointThis compound/ritonavir (DRV/r)Lopinavir/ritonavir (LPV/r) / Comparator PI (CPI)Study
Virologic Response (HIV-1 RNA < 400 copies/mL) at 48 weeks 77%68% (LPV/r)TITAN[1][2][3]
Virologic Response (HIV-1 RNA < 50 copies/mL) at 48 weeks 71%60% (LPV/r)TITAN[4][5]
Virologic Response (HIV-1 RNA < 50 copies/mL) at 48 weeks 45%10% (CPI)POWER 1 & 2[4]
Virologic Response (HIV-1 RNA < 50 copies/mL) at 96 weeks 39%9% (CPI)POWER 1 & 2[6]
Mean CD4+ Cell Count Increase from Baseline at 96 weeks +133 cells/mm³Not ReportedPOWER 1 & 2[6]

Development of Resistance

A key advantage of this compound is its high genetic barrier to resistance.[4] In cases of virologic failure, patients treated with DRV/r were less likely to develop new primary protease inhibitor mutations compared to those on LPV/r.

Resistance Outcome (in patients with virologic failure)This compound/ritonavir (DRV/r)Lopinavir/ritonavir (LPV/r)Study
Development of new primary protease inhibitor mutations 21%36%TITAN[2][5]
Development of new nucleoside reverse transcriptase inhibitor (NRTI) associated mutations 14%27%TITAN[2][5]

Safety and Tolerability Profile

Both this compound and lopinavir regimens were generally well-tolerated. However, differences in the incidence of certain adverse events were observed.

Adverse Event ProfileThis compound/ritonavir (DRV/r)Lopinavir/ritonavir (LPV/r)Study
Discontinuations due to adverse events 7%7%TITAN[5]
Grade 2-4 treatment-related diarrhea Less frequentMore frequentARTEMIS[7]
Grade 2-4 triglyceride elevations 19%25%TITAN[5]
Rash 16%7%TITAN[5]

Experimental Protocols

The robust data supporting the efficacy of this compound is derived from well-designed clinical trials.

TITAN Study Protocol
  • Study Design: A Phase III, randomized, controlled, open-label, international trial.[2][4]

  • Patient Population: 595 treatment-experienced, lopinavir-naive, HIV-1 infected patients.[1][5]

  • Treatment Arms:

    • This compound/ritonavir (600/100 mg twice daily) with an optimized background regimen (OBR).[2]

    • Lopinavir/ritonavir (400/100 mg twice daily) with an OBR.[2]

  • Primary Endpoint: Non-inferiority of DRV/r to LPV/r in achieving HIV-1 RNA < 400 copies/mL at 48 weeks.[2][3]

POWER 1 and 2 Study Protocol
  • Study Design: Phase IIb, randomized, controlled, multinational trials.[4][8]

  • Patient Population: Highly treatment-experienced HIV-1 infected patients with at least one primary PI mutation.[6]

  • Treatment Arms:

    • This compound/ritonavir (600/100 mg twice daily) with an OBR.[6]

    • Investigator-selected comparator protease inhibitor (CPI) with an OBR.[6]

  • Primary Endpoint: Virologic response (HIV-1 RNA < 50 copies/mL) at 48 weeks.[4]

Visualizing Treatment Progression and Resistance

The following diagrams illustrate the logical workflow for treatment decisions after lopinavir failure and the comparative resistance profiles of this compound and lopinavir.

Treatment_Progression cluster_start Initial State cluster_decision Clinical Decision cluster_pathways Treatment Pathways Lopinavir_Failure Virologic Failure on Lopinavir-based Regimen Resistance_Testing Perform Genotypic/ Phenotypic Resistance Testing Lopinavir_Failure->Resistance_Testing Assess Resistance Profile Darunavir_Regimen Switch to this compound-based Regimen + OBR Resistance_Testing->Darunavir_Regimen This compound Susceptibility (High Barrier to Resistance) Alternative_PI Switch to Alternative PI-based Regimen + OBR Resistance_Testing->Alternative_PI Consider other options based on resistance profile

Caption: Treatment workflow following lopinavir failure.

Resistance_Pathway cluster_lopinavir Lopinavir Resistance cluster_this compound This compound Activity LPV_Mutations Lopinavir Exposure Accumulation of Primary PI Mutations Reduced Susceptibility DRV_Activity This compound Introduction Active against many LPV-resistant strains High Genetic Barrier LPV_Mutations:f2->DRV_Activity:f0 Switch in Therapy DRV_Resistance Prolonged Exposure (Rare) Accumulation of multiple specific DRV RAMs Diminished Response DRV_Activity:f2->DRV_Resistance:f0 Potential for future resistance (lower probability)

Caption: Comparative resistance pathways of lopinavir and this compound.

References

Safety Operating Guide

Proper Disposal of Darunavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Darunavir, an HIV-1 protease inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and minimizes the ecological impact of this pharmaceutical compound. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound.

Regulatory Landscape and Key Considerations

The disposal of this compound, like all pharmaceuticals, is governed by a framework of local, state, and federal regulations. While specific regulations can vary, the overarching principle is to prevent the release of active pharmaceutical ingredients into the environment and to ensure that waste is handled in a manner that is not hazardous to public health.

According to safety data sheets (SDS), this compound and its excipients are generally considered non-toxic and non-hazardous in small quantities under normal occupational exposure.[1] However, it is also noted that the toxicological effects of the product have not been thoroughly studied.[1] One safety data sheet classifies this compound as "slightly hazardous for water," underscoring the importance of preventing its entry into sewage systems and ground water.[2]

It is crucial to note that while this compound may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), a definitive classification would require a hazardous waste determination based on its characteristics (ignitability, corrosivity, reactivity, and toxicity).[3][4][5][6] Therefore, treating it with a high degree of caution is the recommended approach.

Summary of Disposal Recommendations

Disposal AspectRecommendationSource
Primary Disposal Guideline Dispose of in accordance with local, state, and federal regulations.[1]
Household Garbage Must not be disposed of together with household garbage.[7]
Sewage System Do not allow the product to reach the sewage system.[2][7]
Environmental Precaution Avoid release into the environment.[1]
Accidental Spills (Dry) Contain spill, collect, and place in a waste container for disposal in accordance with local regulations. Avoid breathing dust.[1][8]
Accidental Spills (Wet) Absorb with liquid-binding material, decontaminate surfaces, and dispose of contaminated material according to regulations.[9]
Uncleaned Packaging Disposal must be made according to official regulations.[7]

Step-by-Step Disposal Protocol

The following protocol outlines a logical workflow for the proper disposal of this compound in a laboratory setting.

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding pharmaceutical waste.

  • Segregate Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerize and Label:

    • Place unused, expired, or contaminated this compound, including tablets and residues, into a designated, sealable, and clearly labeled waste container.

    • The label should clearly identify the contents as "Pharmaceutical Waste for Incineration" and include the name "this compound."

  • Arrange for Professional Disposal: Contact your institution's approved hazardous waste contractor for pickup and disposal. The most common and recommended method for pharmaceutical waste is incineration at a permitted facility.

  • Document Disposal: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.

Experimental Workflow for this compound Disposal

DarunavirDisposalWorkflow This compound Disposal Workflow start Start: Unused/Expired This compound Identified consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Hazardous Waste Determination consult_ehs->is_hazardous segregate Segregate from General Waste is_hazardous->segregate Treat as Precautionary Hazardous containerize Place in Labeled 'Pharmaceutical Waste' Container segregate->containerize contact_vendor Contact Approved Hazardous Waste Vendor containerize->contact_vendor incineration Transport for Incineration contact_vendor->incineration document Document Disposal (Date, Quantity, Vendor) incineration->document end End: Proper Disposal Complete document->end

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Building a culture of safety and environmental stewardship is paramount in scientific research and development.

References

Essential Safety and Handling Protocols for Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Darunavir. The following procedural guidance is designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin and eye irritation.[1] It may also cause an allergic skin reaction and respiratory irritation.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.

Hazard Personal Protective Equipment (PPE) Source
Skin Irritation/Contact Nitrile or rubber gloves (double-gloving recommended), dedicated lab coat, impervious clothing, protective shoe covers.[2]
Eye Irritation/Contact Safety glasses with side shields or safety goggles.[2]
Inhalation of Dust/Aerosol Use in a well-ventilated area. A suitable respirator should be used when handling the powder form.[2]
Occupational Exposure Limits

As of the latest safety data sheets, there are no established occupational exposure limits (OELs) for this compound.[2][3][4] It is therefore crucial to handle this compound with a high degree of caution and to minimize any potential exposure.

Procedural Guidance for Handling this compound

Adherence to the following step-by-step protocols is essential for the safe handling of this compound in a laboratory setting.

General Handling Procedures
  • Preparation : Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form.[2][3]

  • Donning PPE : Put on all required PPE as outlined in the table above. This includes a lab coat, safety goggles, and double gloves.

  • Handling the Compound :

    • Avoid all personal contact with the substance, including inhalation of dust or aerosols.[3]

    • Do not eat, drink, or smoke in the designated handling area.[3]

    • Keep containers of this compound securely sealed when not in use.[3]

  • Post-Handling :

    • After handling, wash hands thoroughly with soap and water.[3]

    • Contaminated work clothes should be laundered separately from other clothing.[3]

    • Decontaminate all work surfaces with an appropriate disinfectant.

Spill Management Protocol

In the event of a this compound spill, follow these procedures immediately:

  • Alert Personnel : Notify all personnel in the immediate area of the spill.

  • Containment :

    • For Dry Spills : Avoid generating dust.[3] Use a dry clean-up procedure, such as gently sweeping the material or using a vacuum cleaner fitted with a HEPA filter.[3] Dampen the material with water to prevent dusting before sweeping.[3]

    • For Wet Spills : Absorb the spill with an inert material (e.g., sand, vermiculite) and shovel it into a suitable container for disposal.[2]

  • Cleanup :

    • Once the bulk of the spill is contained, wash the area down with large amounts of water.[3]

    • Prevent runoff from entering drains or waterways.[3]

  • Disposal : Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled container for proper disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

  • Waste Collection : Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Storage : Store the waste container in a secure, designated area away from incompatible materials.

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Management cluster_disposal Disposal prep1 Work in a well-ventilated area (fume hood) prep2 Don appropriate PPE (lab coat, goggles, double gloves) prep1->prep2 handle1 Avoid personal contact and inhalation prep2->handle1 handle2 Keep containers sealed when not in use handle1->handle2 post1 Wash hands thoroughly handle2->post1 post2 Decontaminate work surfaces post1->post2 disp1 Collect waste in a labeled, sealed container post2->disp1 spill1 Alert personnel spill2 Contain spill (dry or wet method) spill1->spill2 spill3 Clean area and collect waste spill2->spill3 disp2 Store in a designated area disp1->disp2 disp3 Dispose via licensed hazardous waste service disp2->disp3

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.